Colistin
Description
Properties
Key on ui mechanism of action |
Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/ PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/ Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. |
|---|---|
CAS No. |
1066-17-7 |
Molecular Formula |
C52H98N16O13 |
Molecular Weight |
1155.4 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 |
InChI Key |
YKQOSKADJPQZHB-QNPLFGSASA-N |
Isomeric SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)C(NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
melting_point |
200-220 °C 200 - 220 °C |
Other CAS No. |
1066-17-7 1264-72-8 |
physical_description |
Solid |
shelf_life |
DRY POWDER IS STABLE INDEFINITELY. /COLESTIN SULFATE/ SHOULD BE PROTECTED FROM LIGHT. /COLISTIN SULFATE/ RECONSTITUTED ORAL SUSPENSIONS CONTAINING COLISTIN SULFATE ARE STABLE 2 WK IF STORED BETWEEN 2-15 °C. /COLISTIN SULFATE/ |
solubility |
WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ 2.38e-01 g/L |
Synonyms |
Colimycin Colisticin Colistin Colistin Sulfate Coly-Mycin Polymyxin E Sulfate, Colistin Totazina |
Origin of Product |
United States |
Foundational & Exploratory
Colistin: A Historical and Technical Guide to a Last-Resort Antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, also known as polymyxin E, is a polypeptide antibiotic that has experienced a remarkable journey from its discovery in the mid-20th century to its current role as a critical last-resort treatment for multidrug-resistant Gram-negative infections.[1][2] Initially hailed as a "miraculous molecule" for its potent bactericidal activity, its use declined due to concerns over nephrotoxicity and neurotoxicity.[3][4] However, the rise of extensively drug-resistant (XDR) pathogens has necessitated its revival in clinical practice.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and the evolution of resistance to colistin, with a focus on the experimental methodologies that have defined our understanding of this crucial antibiotic.
Discovery and Early History
Colistin was first discovered in 1947 in Japan by Koyama from a strain of Bacillus polymyxa var. colistinus, later reclassified as Paenibacillus polymyxa.[1][3][5] The initial discovery was published in the Journal of Antibiotics in 1950. It was introduced into clinical practice in the 1950s, with a less toxic prodrug, colistimethate sodium (CMS), becoming available for injection in 1959.[5]
Original Isolation and Purification
Experimental Protocol: Conceptual Early Isolation and Purification of Colistin
-
Fermentation: Bacillus polymyxa var. colistinus would be cultured in a suitable liquid fermentation medium to allow for the production of colistin.
-
Cell Removal: The bacterial cells would be separated from the fermentation broth by centrifugation or filtration.
-
Initial Precipitation: The crude colistin in the supernatant would be precipitated using a salt, such as ammonium sulfate, or by adjusting the pH.
-
Solvent Extraction: The precipitate would be redissolved and subjected to a series of solvent extractions to remove impurities.
-
Acid Precipitation: Early methods for polymyxin purification often involved precipitation with organic acids.
-
Decolorization: A step involving treatment with a decolorizing agent, such as activated charcoal or potassium permanganate, would be used to remove pigments.
-
Drying: The purified colistin salt would be dried to a powder.
It is important to note that this is a generalized protocol, and the specific reagents and conditions used by Koyama and his team may have varied.
Chemical Structure
Colistin is a complex mixture of closely related polypeptides, with colistin A (polymyxin E1) and colistin B (polymyxin E2) being the major components. These molecules consist of a cyclic heptapeptide ring and a linear tripeptide side chain acylated at the N-terminus by a fatty acid. The primary difference between colistin A and B lies in the fatty acid moiety: 6-methyloctanoic acid in colistin A and 6-methylheptanoic acid in colistin B. The multiple positively charged diaminobutyric acid (Dab) residues confer a polycationic nature to the molecule, which is crucial for its mechanism of action.[1]
Early Clinical Use and Toxicity
Colistin was initially used to treat infections caused by Gram-negative bacteria, including those caused by Pseudomonas aeruginosa, Salmonella, and Shigella.[6] However, its use was curtailed in the 1970s and 1980s due to reports of significant nephrotoxicity and neurotoxicity.[5][7]
Quantitative Data from Early Clinical Evaluations
Detailed quantitative data from the earliest clinical trials in the 1950s and 1960s are scarce in the readily available literature. However, retrospective analyses of later periods provide some insight into its efficacy and toxicity.
| Parameter | Finding | Citation |
| Clinical Response | A meta-analysis of 9 studies showed no significant difference in clinical response between colistin and other antibiotics for pulmonary infections caused by P. aeruginosa or A. baumannii. | [6] |
| Mortality | The same meta-analysis found no significant difference in hospital mortality between colistin and control groups. | [6] |
| Nephrotoxicity | The incidence of nephrotoxicity is a major concern. One study reported that 45% of critically ill patients treated with colistimethate sodium met the RIFLE criteria for nephrotoxicity. | [7] |
| Neurotoxicity | Neurotoxicity is considered a less frequent adverse effect compared to nephrotoxicity. | [7] |
Mechanism of Action
The primary target of colistin is the outer membrane of Gram-negative bacteria. The polycationic nature of the colistin molecule allows it to interact with the anionic lipopolysaccharide (LPS) in the outer membrane.[1] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption of the outer membrane's integrity.[1] This initial disruption is followed by the insertion of the hydrophobic fatty acid tail of colistin into the membrane, which further destabilizes the membrane and leads to leakage of intracellular contents and ultimately, cell death.[1]
Figure 1: Simplified signaling pathway of colistin's mechanism of action.
Antimicrobial Susceptibility Testing: A Historical Perspective
The assessment of bacterial susceptibility to colistin has evolved over time. In the early days, methods were not as standardized as they are today.
Early Experimental Protocol: Broth Dilution Method (Conceptual)
The broth dilution method was a foundational technique for determining the minimum inhibitory concentration (MIC) of an antibiotic.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of colistin would be prepared in a liquid growth medium (e.g., nutrient broth) in test tubes.
-
Inoculation: Each tube would be inoculated with a standardized suspension of the test bacterium.
-
Incubation: The tubes would be incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Observation: The MIC would be determined as the lowest concentration of colistin that completely inhibited visible bacterial growth.
Today, broth microdilution is the recommended standard method for colistin susceptibility testing, as other methods like disk diffusion are unreliable due to the poor diffusion of the large colistin molecule in agar.[8]
The Emergence of Colistin Resistance
The renewed and widespread use of colistin has inevitably led to the emergence of resistance. Initially, resistance was primarily attributed to chromosomal mutations affecting the two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, which lead to modifications of the lipid A portion of LPS. These modifications reduce the net negative charge of the LPS, thereby decreasing its affinity for the positively charged colistin.
A significant turning point in colistin resistance was the discovery of the plasmid-mediated mcr-1 gene in 2015. This gene encodes a phosphoethanolamine transferase that modifies lipid A, conferring transferable colistin resistance. The discovery of mcr-1 and subsequent variants has raised significant public health concerns due to the potential for rapid dissemination of colistin resistance among Gram-negative pathogens.
Figure 2: Mechanisms of colistin resistance.
Conclusion
Colistin stands as a testament to the dynamic nature of antimicrobial therapy. Its journey from a promising discovery to a drug of last resort highlights the ongoing battle against antibiotic resistance. For researchers and drug development professionals, the story of colistin underscores the importance of understanding the historical context of antibiotics, their mechanisms of action, and the molecular basis of resistance. As we face a future with a diminishing pipeline of new antibiotics, the careful stewardship and continued study of older drugs like colistin will be paramount in preserving their efficacy for future generations.
References
- 1. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin: Lights and Shadows of an Older Antibiotic [mdpi.com]
- 4. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin - Wikipedia [en.wikipedia.org]
- 6. Clinical efficacy and safety of colistin treatment in patients with pulmonary infection caused by Pseudomonas aeruginosa or Acinetobacter baumannii: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal and neurological side effects of colistin in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Colistin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical structure, physicochemical properties, and mechanism of action of colistin, a critical last-resort antibiotic for treating multidrug-resistant Gram-negative infections. It includes summaries of key experimental protocols and visual representations of molecular interactions and laboratory workflows.
Chemical Structure of Colistin
Colistin, also known as polymyxin E, is a multicomponent polypeptide antibiotic produced by the bacterium Paenibacillus polymyxa subsp. colistinus.[1] Its structure is characterized by a cyclic heptapeptide ring and a linear tripeptide side chain that is acylated at the N-terminus by a fatty acid.[2][3] This amphipathic nature, possessing both hydrophilic and hydrophobic regions, is crucial for its antibacterial activity.[4]
The two major components of commercially available colistin are colistin A (polymyxin E1) and colistin B (polymyxin E2). They differ only in the fatty acid acyl group attached to the N-terminus of the tripeptide side chain.[1][5]
There are two forms of colistin available for clinical use: colistin sulfate and colistimethate sodium (CMS).[7][8][9]
-
Colistin Sulfate : This is the active, cationic form of the antibiotic.[9] It is used for topical and oral administration but is considered more toxic for parenteral use.[4]
-
Colistimethate Sodium (CMS) : This is an inactive, anionic prodrug of colistin, created by reacting colistin with formaldehyde and sodium bisulfite.[4][8][10] This reaction adds sulfomethyl groups to the primary amine groups of colistin.[8][10] CMS is less toxic and is the form used for parenteral (intravenous or intramuscular) and inhaled administration.[8][9][10] In vivo, CMS undergoes hydrolysis to release the active colistin and a mixture of partially sulfomethylated derivatives.[4][8][10]
Physicochemical Properties
The properties of colistin and its salt forms are summarized below. The data represents a mixture of colistin A and B unless otherwise specified.
| Property | Value | Source(s) |
| Molecular Formula | ||
| Colistin A | C53H100N16O13 | [11] |
| Colistin B | C52H98N16O13 | [6][11] |
| Colistin Sulfate | 2(C52H98N16O13)·5(H2SO4) | [12] |
| Molecular Weight | ||
| Colistin A | 1169.47 g/mol | |
| Colistin B | 1155.4 g/mol | [11] |
| Colistin Sulfate | 2801.27 g/mol | [12] |
| Appearance | White or almost white, hygroscopic powder | [12] |
| Melting Point | 200-220 °C | [12][13] |
| Solubility | Soluble in water (H2O: soluble 50mg/mL) | [12] |
| pKa (Strongest Basic) | 10.23 | [14] |
| pKa (Strongest Acidic) | 11.57 | [14] |
Mechanism of Action: Disruption of the Bacterial Membrane
Colistin exerts a rapid bactericidal effect on Gram-negative bacteria through a primary mechanism involving the disruption of the cell membrane.[7] The process is initiated by an electrostatic interaction between the polycationic colistin molecule and the anionic lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][8][15][16]
The key steps are:
-
Binding to LPS : The positively charged α,γ-diaminobutyric acid (Dab) residues of colistin bind to the negatively charged phosphate groups of Lipid A, a core component of LPS.[15][16][17]
-
Cation Displacement : This interaction competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[1][8][15][17]
-
Outer Membrane Permeabilization : The displacement of these cations destabilizes and disrupts the integrity of the outer membrane, creating transient "cracks" or pores.[1][15] This allows colistin to penetrate the outer membrane.[1][18]
-
Inner Membrane Disruption : After crossing the outer membrane, the hydrophobic fatty acid tail of colistin interacts with the phospholipid bilayer of the inner (cytoplasmic) membrane in a detergent-like manner.[8][13] This insertion disrupts the inner membrane's structure, leading to increased permeability.[18]
-
Cell Death : The loss of inner membrane integrity causes leakage of essential intracellular contents, such as ions and metabolites, ultimately resulting in bacterial cell death.[1][8][15]
Additionally, colistin can bind to and neutralize the lipid A component of LPS, which is a potent endotoxin, thereby exhibiting anti-endotoxin activity.[9][15]
Key Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution (BMD) method is the recommended gold standard for determining the MIC of colistin.[19][20] Due to the polycationic nature of colistin, it can adhere to the polystyrene surface of standard microtiter plates, leading to falsely elevated MIC values.[20] The inclusion of a surfactant like polysorbate 80 is sometimes used to mitigate this issue.[20][21]
Detailed Methodology:
-
Preparation of Colistin Stock Solution : Prepare a stock solution of colistin sulfate in sterile deionized water according to manufacturer recommendations.
-
Preparation of Microtiter Plates :
-
Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.[19]
-
Perform a two-fold serial dilution of the colistin stock solution across the wells to achieve the desired final concentration range (e.g., 0.12 to 128 µg/mL).[8][21]
-
Include a growth control well (broth only) and a sterility control well.
-
-
Inoculum Preparation :
-
From a fresh (18-24 hour) culture on non-selective agar, select 3-5 colonies.[21]
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[20]
-
-
Inoculation and Incubation :
-
Inoculate the prepared wells with the bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[19]
-
-
Reading Results :
-
The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.[19]
-
The growth control well should show turbidity, and the sterility control should be clear. Quality control should be performed using reference strains like E. coli ATCC 25922 and colistin-resistant E. coli NCTC 13846.[19]
-
References
- 1. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colistin B | C52H98N16O13 | CID 25138298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Colistin - Wikipedia [en.wikipedia.org]
- 9. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colistin | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cas 1264-72-8,Colistin sulfate | lookchem [lookchem.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mjima.org [mjima.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Colistin on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colistin, a polycationic peptide antibiotic of the polymyxin class, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity is primarily directed at the bacterial cell envelope, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning colistin's action on bacterial membranes. It details the initial electrostatic interactions with lipopolysaccharide (LPS), the subsequent displacement of divalent cations, and the consequent disruption of both the outer and inner membranes. Recent research has further elucidated that LPS in the inner membrane is also a key target for colistin's lethal action. This document synthesizes quantitative data on colistin's binding affinity and efficacy, provides detailed experimental protocols for studying its mechanism, and presents visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action
The bactericidal effect of colistin is a multi-step process initiated by its interaction with the outer membrane of Gram-negative bacteria. The primary target is the lipid A component of lipopolysaccharide (LPS), a major constituent of the outer leaflet of the outer membrane.[1][2][3]
Electrostatic Interaction and Divalent Cation Displacement
Colistin is a polycationic molecule at physiological pH, carrying a net positive charge. This allows for a strong electrostatic interaction with the negatively charged phosphate groups of lipid A.[3][4] This initial binding is a critical step that displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[3][4] The displacement of these cations weakens the structural integrity of the outer membrane.
Outer Membrane Destabilization and Permeabilization
Following the initial electrostatic interaction and cation displacement, the hydrophobic tail of the colistin molecule inserts into the hydrophobic core of the outer membrane. This "self-promoted uptake" further destabilizes the membrane, leading to increased permeability.[5] This disruption allows for the passage of colistin across the outer membrane and into the periplasmic space. The permeabilization of the outer membrane also renders the bacterium more susceptible to other antibiotics that would otherwise be excluded.
Inner Membrane Disruption and Cell Lysis
Once in the periplasm, colistin targets the inner cytoplasmic membrane. Recent studies have revealed that, similar to the outer membrane, colistin's bactericidal activity against the inner membrane is also dependent on the presence of LPS.[1][2][6] Colistin interacts with LPS molecules that are in transit to the outer membrane, leading to the disruption of the inner membrane's integrity. This disruption causes a loss of the proton motive force, dissipation of the membrane potential, and leakage of essential cytoplasmic contents, ultimately resulting in bacterial cell death and lysis.[7]
Quantitative Data on Colistin's Activity
The following tables summarize key quantitative data related to the mechanism of action of colistin.
Table 1: Binding Affinity of Polymyxins to Lipopolysaccharide (LPS)
| Polymyxin | Bacterial Species | LPS Type | Method | Dissociation Constant (K_d) | Reference |
| Colistin | Klebsiella pneumoniae | Wild-type | ITC | 2.5 µM | [8] |
| Colistin | Klebsiella pneumoniae | ΔlpxM mutant | ITC | 1.8 µM | [8] |
| Polymyxin B | Escherichia coli | N/A | SPR | > Colistin | [9] |
ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.
Table 2: Minimum Inhibitory Concentration (MIC) of Colistin against Key Gram-Negative Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | 131 | 0.25 - 512 | 2 | 32 | [10] |
| Pseudomonas aeruginosa | 100 | ≤0.75 - >2.0 | N/A | N/A | [11] |
| Pseudomonas aeruginosa | 52 | N/A | 1.0 | 3.0 | [12] |
| Acinetobacter baumannii | 194 | ≤0.125 - >16 | 1 | 2 | [13] |
| Acinetobacter baumannii | 61 | N/A | N/A | N/A | [14] |
| Acinetobacter baumannii | 18 | ≤0.125 - ≥128 | N/A | N/A | [15] |
| Klebsiella pneumoniae | 150 | 0.125 - 16 | N/A | N/A | [16] |
| Klebsiella pneumoniae | 141 | ≤0.25 - >16.0 | 1 | 16 | [17] |
| Klebsiella pneumoniae | 48 | ≤1 - 2 | N/A | N/A | [18] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. N/A indicates data not available in the cited source.
Table 3: Effect of Colistin on Bacterial Membrane Potential
| Bacterial Species | Colistin Concentration | Method | Observed Effect | Reference |
| Pseudomonas aeruginosa | 2 µg/mL and 10 µg/mL | diSC₃(5) fluorescence | No detectable depolarization | [7] |
| Escherichia coli | N/A | Molecular Dynamics | Insertion of acyl tail into membrane core |
diSC₃(5) is a membrane potential-sensitive fluorescent dye.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of colistin.
Outer Membrane Permeability Assay (N-phenyl-1-naphthylamine Uptake)
This assay measures the permeabilization of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Colistin solution of desired concentrations
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to a final optical density at 600 nm (OD₆₀₀) of 0.5.
-
In the microplate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the colistin solution (at 2x the final desired concentration) to the appropriate wells. Include a control with buffer only.
-
Add NPN to a final concentration of 10 µM to all wells.
-
Immediately measure the fluorescence intensity over time at 37°C.
Inner Membrane Permeability Assay (Propidium Iodide Staining)
This assay assesses the integrity of the bacterial inner membrane using the fluorescent dye propidium iodide (PI). PI is a DNA intercalating agent that cannot cross the intact inner membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Colistin solution of desired concentrations
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~617 nm) or flow cytometer
Procedure:
-
Harvest and wash bacterial cells as described for the NPN assay.
-
Resuspend the cells in the chosen buffer.
-
In the microplate, add the bacterial suspension and colistin solutions as in the NPN assay.
-
Add PI to a final concentration of 2.5 µM to all wells.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity.
Lipopolysaccharide (LPS) Binding Assay (Dansyl-Polymyxin B Displacement)
This competitive binding assay measures the ability of colistin to displace a fluorescently labeled polymyxin B (dansyl-polymyxin B) from LPS. The fluorescence of dansyl-polymyxin B is quenched in an aqueous environment but increases significantly upon binding to LPS. The addition of unlabeled colistin will compete for the same binding sites on LPS, causing the displacement of dansyl-polymyxin B and a subsequent decrease in fluorescence.
Materials:
-
Purified LPS from the bacterium of interest
-
Dansyl-polymyxin B
-
Colistin solutions of varying concentrations
-
HEPES buffer (5 mM, pH 7.2)
-
Fluorometer
Procedure:
-
Prepare a solution of LPS in HEPES buffer.
-
Add a fixed concentration of dansyl-polymyxin B to the LPS solution and allow it to equilibrate.
-
Measure the initial fluorescence (Excitation: ~340 nm, Emission: ~485 nm).
-
Titrate the mixture with increasing concentrations of colistin.
-
Measure the fluorescence after each addition of colistin, allowing for equilibration.
-
The decrease in fluorescence is proportional to the amount of dansyl-polymyxin B displaced by colistin, from which the binding affinity (K_d) can be calculated.
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in colistin's mechanism of action and the workflows of the experimental assays described above.
References
- 1. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates | Brazilian Journal of Microbiology [elsevier.es]
- 5. biorxiv.org [biorxiv.org]
- 6. Synergistic Effect between Colistin and Bacteriocins in Controlling Gram-Negative Pathogens and Their Potential To Reduce Antibiotic Toxicity in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–activity relationships for the binding of polymyxins with human α-1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Retained colistin susceptibility in clinical Acinetobacter baumannii isolates with multiple mutations in pmrCAB and lpxACD operons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of colistin susceptibility among Klebsiella pneumoniae isolates by broth microdilution and colistin agar test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia [mdpi.com]
- 18. Frontiers | Understanding the selectivity in silico of colistin and daptomycin toward gram-negative and gram-positive bacteria, respectively, from the interaction with membrane phospholipids [frontiersin.org]
Colistin's Resurgence: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Published: November 8, 2025
Abstract
With the rise of multidrug-resistant (MDR) Gram-negative bacteria, the polymyxin antibiotic colistin (also known as polymyxin E) has been redeployed as a last-resort therapeutic agent. This guide provides an in-depth analysis of colistin's spectrum of activity, mechanisms of action and resistance, and the standardized protocols for susceptibility testing. Quantitative data on its in-vitro activity are presented, alongside detailed experimental workflows and pathway diagrams to serve as a critical resource for professionals in microbiology and drug development.
Introduction
First discovered in 1947, colistin fell out of favor in the 1970s due to concerns about nephrotoxicity and neurotoxicity, especially as newer, less toxic agents became available. However, the escalating crisis of antimicrobial resistance, particularly the emergence of carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii, has necessitated its reintroduction into clinical practice. Colistin is now a critical last-line defense against infections caused by these formidable pathogens. Its efficacy is primarily directed against Gram-negative bacteria, owing to its unique mechanism of action targeting the bacterial outer membrane.
Mechanism of Action
Colistin's bactericidal activity is rapid and concentration-dependent. It acts as a cationic detergent, disrupting the integrity of the Gram-negative outer membrane.
The process involves two key steps:
-
Electrostatic Attraction: As a polycationic peptide, colistin is electrostatically attracted to the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. It competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.
-
Membrane Destabilization: This displacement disrupts the integrity of the outer membrane. The hydrophobic acyl tail of colistin then penetrates the hydrophobic core of the membrane, causing a detergent-like effect that leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.
Figure 1. Mechanism of action of colistin against Gram-negative bacteria.
Spectrum of Activity
Colistin exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-negative bacilli.[1]
Typically Susceptible Organisms:
-
Acinetobacter baumannii
-
Pseudomonas aeruginosa
-
Klebsiella pneumoniae
-
Escherichia coli
-
Enterobacter spp.
-
Salmonella spp.
-
Shigella spp.
-
Haemophilus influenzae
Intrinsically Resistant Organisms: Gram-positive bacteria and most anaerobic bacteria are resistant due to the lack of an outer membrane or differences in their membrane structure. Several Gram-negative species are also intrinsically resistant, including:
-
Proteus spp.
-
Providencia spp.
-
Serratia spp.
-
Morganella morganii
-
Burkholderia cepacia complex
In-Vitro Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) data for colistin against key Gram-negative pathogens and the interpretive criteria established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: Colistin MIC₅₀ and MIC₉₀ Data for Key Gram-Negative Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Acinetobacter baumannii | 1 | 3 | [2] |
| Pseudomonas aeruginosa | 0.5 | 0.5 | [2] |
| Klebsiella pneumoniae (Colistin-Resistant) | 8 | >16 | [3] |
| Enterobacterales (Colistin-Resistant) | 8 | 16 |[4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values for resistant populations are included to show the typical MICs observed in non-susceptible isolates.
Table 2: CLSI and EUCAST Breakpoints for Colistin (µg/mL) | Organism | CLSI 2024 | EUCAST v14.0 | | :--- | :--- | :--- | | | I | R | S | R | | Enterobacterales | ≤2 | ≥4 | ≤2 | >2 | | P. aeruginosa | ≤2 | ≥4 | ≤2 | >2 | | Acinetobacter spp. | ≤2 | ≥4 | ≤2 | >2 |
(S = Susceptible, I = Intermediate, R = Resistant)
Mechanisms of Resistance
Colistin resistance can be intrinsic, as noted above, or acquired. Acquired resistance is a growing concern and primarily occurs through modifications of the LPS, colistin's target.
Chromosomal Resistance: The most common mechanism involves mutations in the two-component regulatory systems (TCS) PhoP/PhoQ and PmrA/PmrB .[5][6] Activation of these systems, often through mutations in the genes themselves or in negative regulators like mgrB, leads to the upregulation of operons responsible for modifying lipid A.[7] Specifically, the addition of positively charged molecules—phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N)—to the phosphate groups of lipid A reduces the net negative charge of the LPS.[6] This modification decreases the electrostatic affinity of the cationic colistin molecule for its target, resulting in resistance.
Plasmid-Mediated Resistance: A significant threat is the horizontal transfer of resistance via plasmids carrying mobile colistin resistance (mcr) genes . First identified in 2015, there are now at least 10 variants (mcr-1 to mcr-10). These genes encode phosphoethanolamine transferases that modify lipid A, conferring a low-level resistance phenotype (MICs typically 2–8 µg/mL).[1] The presence of mcr genes on mobile genetic elements facilitates their rapid dissemination among different species of Enterobacterales.
Figure 2. Signaling pathway for chromosomal colistin resistance.
Experimental Protocols: Colistin Susceptibility Testing
Accurate susceptibility testing is critical for clinical decision-making but is fraught with challenges for colistin. Due to the cationic nature of the polymyxin molecule, it binds to the anionic surfaces of standard polystyrene labware and diffuses poorly in agar.
For these reasons, both CLSI and EUCAST have issued specific warnings that disk diffusion and gradient diffusion tests are unreliable and should not be used .[8] The joint CLSI/EUCAST recommendation states that broth microdilution (BMD) is the only valid reference method for determining colistin MICs.[9][10]
Reference Broth Microdilution (BMD) Protocol
This protocol is based on the ISO-20776-1 standard and joint CLSI/EUCAST guidelines.[10][11]
1. Materials:
-
Colistin Standard: Use colistin sulfate powder. Do not use colistimethate sodium (CMS), as it is an inactive prodrug.[11]
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]
-
Microtiter Plates: Use 96-well plates made of plain, untreated polystyrene.[11] No surfactants like polysorbate-80 should be used, as they can interfere with results.[12]
-
Bacterial Inoculum: Prepare a suspension of the isolate in saline or sterile water equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Quality Control Strains:
-
E. coli ATCC 25922 (susceptible control)
-
P. aeruginosa ATCC 27853 (susceptible control)
-
E. coli NCTC 13846 (mcr-1 positive, resistant control)[11]
-
2. Procedure:
-
Prepare Colistin Dilutions: Prepare serial two-fold dilutions of colistin sulfate in CAMHB directly in the microtiter plate. A typical concentration range is 0.25 to 16 µg/mL.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Seal the plates and incubate in ambient air at 35 ± 1°C for 18 ± 2 hours.[11]
-
Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
Figure 3. Workflow for the reference broth microdilution (BMD) method.
Conclusion
Colistin is an indispensable tool in the fight against MDR Gram-negative pathogens. Its potent, rapid bactericidal activity makes it a vital last-resort option. However, its utility is threatened by the steady emergence of resistance, both through chromosomal mutations and the alarming spread of plasmid-mediated mcr genes. This underscores the critical need for robust antimicrobial stewardship and vigilant surveillance. For laboratory professionals, adherence to strict, validated protocols for susceptibility testing, specifically the reference broth microdilution method, is paramount to ensure accurate results that can effectively guide therapy and preserve the efficacy of this crucial antibiotic.
References
- 1. Colistin Resistance in Enterobacterales Strains – A Current View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of colistin resistance in carbapenem-resistant Enterobacterales and XDR Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the two component regulator systems PmrAB and PhoPQ give rise to increased colistin resistance in Citrobacter and Enterobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of PhoPQ and PmrAB two component system alternations on colistin resistance from non-mcr colistin resistant clinical E. Coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Investigation of the Signal Transduction Pathways Controlling Colistin Resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecdc.europa.eu [ecdc.europa.eu]
- 12. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
Colistin Resistance in Kleblsiella pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colistin, a last-resort antibiotic, is increasingly compromised by the emergence of resistance in Klebsiella pneumoniae, a critical pathogen. This guide provides an in-depth technical overview of the core mechanisms driving this resistance. It details the genetic determinants, biochemical alterations, and regulatory pathways involved, presenting quantitative data, experimental methodologies, and visual representations of key processes to aid researchers and drug developers in understanding and combating this significant public health threat.
Core Mechanisms of Colistin Resistance
Colistin resistance in K. pneumoniae is primarily mediated by modifications of the outer membrane lipopolysaccharide (LPS), the antibiotic's target. These modifications reduce the net negative charge of the lipid A moiety of LPS, thereby decreasing its affinity for the positively charged colistin molecule. This is achieved through two principal mechanisms: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.
Chromosomal Mutations
Mutations in chromosomal genes encoding two-component regulatory systems (TCS) and their regulators are the most common cause of colistin resistance. These systems, primarily PhoP/PhoQ and PmrA/PmrB, control the expression of genes responsible for lipid A modification.
-
Inactivation of the mgrB Gene: The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ TCS.[1][2][3] Inactivation of mgrB through point mutations, insertions, or deletions leads to constitutive activation of the PhoP/PhoQ system.[4][5][6] This, in turn, upregulates the pmrHFIJKLM operon, which is responsible for the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[7] Insertional inactivation of mgrB is a common mechanism of colistin resistance.[1][4]
-
Mutations in phoP and phoQ: The phoP and phoQ genes encode the response regulator and sensor kinase of the PhoP/PhoQ TCS, respectively. Activating mutations in these genes can also lead to the upregulation of the pmrHFIJKLM operon and subsequent lipid A modification, resulting in colistin resistance.[8][9]
-
Mutations in pmrA and pmrB: The pmrA and pmrB genes encode the response regulator and sensor kinase of the PmrA/PmrB TCS. This system directly activates the pmrHFIJKLM operon and the pmrC gene, which is responsible for adding phosphoethanolamine (pEtN) to lipid A.[9][10] Mutations in pmrA or pmrB can lead to constitutive activation of this pathway and high-level colistin resistance.[10][11][12]
Plasmid-Mediated Resistance (mcr Genes)
The emergence of mobile colistin resistance (mcr) genes, located on plasmids, represents a significant threat due to their potential for horizontal gene transfer.[13] These genes encode phosphoethanolamine transferases that add pEtN to lipid A, similar to the modification mediated by the pmrC gene.[14] To date, several variants of mcr have been identified, with mcr-1 and mcr-8 being reported in K. pneumoniae.[14][15][16]
Quantitative Data on Colistin Resistance
The following tables summarize key quantitative data related to colistin resistance in K. pneumoniae.
Table 1: Colistin Minimum Inhibitory Concentrations (MICs) Associated with Different Resistance Mechanisms
| Resistance Mechanism | Specific Alteration | Colistin MIC Range (µg/mL) | Reference(s) |
| mgrB Inactivation | Premature termination (Gln30*) | 32 | [1] |
| Frameshift or point mutations | 32 | [11] | |
| Insertion of ISKpn26 | >8 | [4] | |
| Complementation with wild-type mgrB | 1 | [1] | |
| pmrA/pmrB Mutations | PmrB (T157P) | 64 - 256 | [3] |
| PmrB (T245G) | 64 | [11] | |
| PmrA (G157A) | 32 - >64 | [11] | |
| Complementation with wild-type pmrB | 0.125 | [3] | |
| mcr Genes | mcr-1 | 4 - >8 | [15] |
| mcr-7 | 1 - 2 | [16] | |
| mcr-8 | 4 - 8 | [16] | |
| No mcr gene (susceptible) | ≤2 | [17] |
Table 2: Prevalence of mcr Genes in Colistin-Resistant K. pneumoniae
| mcr Gene | Country/Region | Prevalence in Colistin-Resistant Isolates | Reference(s) |
| mcr-1 | Egypt | 84% | [13] |
| mcr-1 | Thailand | Not specified, but present | [16][18] |
| mcr-1 | India | 86.4% (19/22) | [6] |
| mcr-1 | Global (SENTRY program 2016) | 2 K. pneumoniae isolates | [15] |
| mcr-8 | Global | Reported in K. pneumoniae | [14][19] |
| mcr-1 and mcr-8 | Global (Systematic Review) | mcr-1: 14%, mcr-8: 6% of studies included | [14] |
Signaling Pathways and Regulatory Networks
The following diagrams illustrate the key signaling pathways involved in chromosomally-mediated colistin resistance in K. pneumoniae.
Caption: Chromosomal colistin resistance signaling pathways in K. pneumoniae.
Caption: Mechanism of plasmid-mediated colistin resistance via MCR enzymes.
Experimental Protocols
This section provides an overview of key experimental methodologies for the characterization of colistin resistance in K. pneumoniae.
Determination of Minimum Inhibitory Concentration (MIC)
The reference method for determining colistin MIC is broth microdilution (BMD) as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22]
Protocol: Broth Microdilution (BMD)
-
Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile deionized water.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB): Use commercially available CA-MHB or prepare in-house according to CLSI guidelines.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the colistin stock solution in CA-MHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Microtiter Plate: Within 15 minutes of preparation, dilute the standardized inoculum in CA-MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Quality Control: Include a quality control strain with a known colistin MIC in each run (e.g., Escherichia coli ATCC 25922).
Molecular Detection of Resistance Genes
Protocol: PCR and Sequencing of mgrB
-
DNA Extraction: Extract genomic DNA from a pure culture of K. pneumoniae.
-
PCR Amplification:
-
Design or use previously validated primers that flank the entire mgrB coding sequence and promoter region.
-
Perform PCR using a standard Taq polymerase or a high-fidelity polymerase for sequencing applications.
-
Typical PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel to confirm the expected amplicon size.
-
Sequencing: Purify the PCR product and send for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with a wild-type mgrB sequence from a colistin-susceptible K. pneumoniae strain to identify mutations, insertions, or deletions.
Analysis of Lipid A Modification
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid method to analyze lipid A modifications.[23][24]
Protocol: MALDI-TOF Mass Spectrometry for Lipid A Analysis
-
Lipid A Extraction (Mild Acid Hydrolysis):
-
Harvest bacteria from an overnight culture.
-
Resuspend the bacterial pellet in a mild acid solution (e.g., 1% acetic acid).
-
Incubate at 98-100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and lipid A.
-
Centrifuge to pellet the insoluble lipid A.
-
Wash the pellet with sterile water.
-
-
Sample Preparation for MALDI-TOF:
-
Resuspend the lipid A pellet in a suitable solvent.
-
Spot a small volume of the lipid A suspension onto a MALDI target plate.
-
Overlay the spot with a suitable matrix solution (e.g., MBT lipid Xtract matrix).
-
Allow the spot to air dry.
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in the negative-ion mode.
-
Analyze the spectra for peaks corresponding to unmodified and modified lipid A species. The addition of L-Ara4N results in a mass shift of +131 Da, and the addition of pEtN results in a mass shift of +123 Da.
-
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes involved in colistin resistance, such as pmrC and pmrK.[10][25]
Protocol: qRT-PCR for pmrC and pmrK Expression
-
RNA Extraction: Extract total RNA from K. pneumoniae cultures grown to mid-logarithmic phase. Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR:
-
Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Use validated primers for the target genes (pmrC, pmrK) and a reference (housekeeping) gene (e.g., rpoB).
-
Run the PCR in a real-time thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, comparing the expression in the test isolate to a colistin-susceptible control strain.
-
Conclusion
Colistin resistance in Klebsiella pneumoniae is a complex and evolving challenge. A thorough understanding of the underlying molecular mechanisms, including the roles of the PhoP/PhoQ and PmrA/PmrB signaling pathways, mgrB inactivation, and the spread of mcr genes, is crucial for the development of effective surveillance strategies, diagnostic tools, and novel therapeutic interventions. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to address this urgent public health threat.
References
- 1. Frontiers | In vivo Emergence of Colistin Resistance in Carbapenem-Resistant Klebsiella pneumoniae Mediated by Premature Termination of the mgrB Gene Regulator [frontiersin.org]
- 2. Frontiers | MgrB Alterations Mediate Colistin Resistance in Klebsiella pneumoniae Isolates from Iran [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. First report of ISKpn26 element mediating mgrB gene disruption in the ST1 colistin- and carbapenem-resistant Klebsiella pneumoniae cluster isolated from a patient with chest infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation in mgrB is the major colistin resistance mechanism in Klebsiella pneumoniae clinical isolates in Tehran, Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic Characterisation of Colistin Resistant Klebsiella pneumoniae Clinical Isolates From North India [frontiersin.org]
- 7. In Vivo Emergence of Colistin Resistance in Klebsiella pneumoniae Producing KPC-Type Carbapenemases Mediated by Insertional Inactivation of the PhoQ/PhoP mgrB Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroresistance to colistin in wild-type Klebsiella pneumoniae isolates from clinical origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of pmrA, pmrB, pmrC, phoQ, phoP, and arnT genes contributing to resistance to colistin in superbug Klebsiella pneumoniae isolates from human clinical samples in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Colistin Associated with a Single Amino Acid Change in Protein PmrB among Klebsiella pneumoniae Isolates of Worldwide Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct evolution of colistin resistance associated with experimental resistance evolution models in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Prevalence of the colistin resistance gene MCR-1 in colistin-resistant Klebsiella pneumoniae in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence of Mutated Colistin-Resistant Klebsiella pneumoniae: A Systematic Review and Meta-Analysis [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Klebsiella pneumoniae Complex Harboring mcr-1, mcr-7, and mcr-8 Isolates from Slaughtered Pigs in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of Plasmid-Mediated Colistin Resistance Genes (mcr-1–8) in Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 21. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 22. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Colistin Heteroresistance: Detection, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of colistin heteroresistance, a phenomenon where a subpopulation of bacterial cells exhibits resistance to colistin within a larger, susceptible population. This can lead to therapeutic failures and the selection of fully resistant strains. We will delve into the primary methods for its detection, the intricate molecular mechanisms that underpin this resistance, and detailed protocols for key experimental procedures.
Detection of Colistin Heteroresistance
The accurate detection of colistin heteroresistance is crucial for both clinical management and research. Routine antimicrobial susceptibility testing methods are often insufficient, necessitating specialized techniques.
Population Analysis Profiling (PAP)
Population Analysis Profiling (PAP) is considered the gold standard for the detection and quantification of colistin heteroresistance.[1] It determines the frequency of resistant subpopulations within a bacterial culture across a range of antibiotic concentrations.[1]
1.1.1 Interpreting PAP Results
The results of a PAP analysis are typically plotted as the log10 of the colony-forming units (CFU)/mL versus the colistin concentration. The interpretation is as follows:
-
Susceptible: A sharp decline in bacterial viability at low colistin concentrations.
-
Resistant: The bacterial population shows minimal decline in viability even at high colistin concentrations.
-
Heteroresistant: The majority of the population is susceptible, but a smaller subpopulation is capable of growing at higher colistin concentrations.[1] This is visualized as a biphasic killing curve.
Other Detection Methods
While PAP is the gold standard, other methods are sometimes used, though with limitations:
-
Broth Microdilution (BMD): Standard BMD is generally unable to detect heteroresistance.[2]
-
Etest: The Etest may sometimes reveal resistant colonies within the inhibition ellipse, suggesting heteroresistance, but it is not as sensitive or quantitative as PAP.[1]
-
Automated Systems: Systems like VITEK 2 have been shown to be unreliable for detecting colistin heteroresistance.[3]
The following table summarizes key quantitative data related to the prevalence of colistin heteroresistance across various studies and bacterial species.
| Bacterial Species | Prevalence of Heteroresistance (%) | Geographic Region | Detection Method | Reference |
| Acinetobacter baumannii | 67.1 | Not Specified | PAP | [4][5] |
| Acinetobacter baumannii | 33 | Meta-analysis | PAP | [6] |
| Klebsiella pneumoniae | 31.5 | Meta-analysis | PAP | [7] |
| Klebsiella pneumoniae | 6.2 | China | PAP | [2] |
| Carbapenem-Resistant Enterobacterales | 10.1 | United States | PAP | [8] |
| Carbapenem-Resistant Pseudomonas aeruginosa | 26 | Atlanta, USA | PAP | [9][10] |
Molecular Mechanisms of Colistin Heteroresistance
The molecular underpinnings of colistin heteroresistance are complex and primarily revolve around modifications to the bacterial outer membrane, specifically the lipopolysaccharide (LPS) component.
Lipopolysaccharide (LPS) Modification
Colistin, a polycationic peptide, interacts with the negatively charged lipid A moiety of LPS, leading to membrane destabilization and cell death.[11] Resistance arises from modifications that reduce this negative charge, thereby weakening the binding of colistin.[12] The two primary modifications are:
-
Addition of phosphoethanolamine (PEtN): Catalyzed by phosphoethanolamine transferases.[13][14]
-
Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This modification also adds a positive charge to lipid A.[15][16]
These modifications are often regulated by two-component systems (TCS).
Two-Component Regulatory Systems (TCS)
TCS are crucial for sensing environmental stimuli and regulating gene expression. In the context of colistin resistance, the PmrAB and PhoPQ systems are paramount.[17][18]
-
PmrAB System: Mutations in pmrA or pmrB can lead to the constitutive activation of this system, resulting in the upregulation of the pmrCAB operon (in A. baumannii) or the arnBCADTEF operon (responsible for L-Ara4N synthesis) and pmrC (a PEtN transferase).[19]
-
PhoPQ System: This system can be activated by low magnesium concentrations and can, in turn, activate the PmrAB system, leading to LPS modification.[3]
In Klebsiella pneumoniae, the MgrB protein acts as a negative regulator of the PhoPQ system. Inactivation or mutation of the mgrB gene is a common mechanism for colistin resistance.[12]
Plasmid-Mediated Resistance (mcr genes)
The emergence of plasmid-mediated colistin resistance genes, particularly the mcr family (mcr-1, mcr-2, etc.), represents a significant public health threat due to their horizontal transferability.[12] These genes encode phosphoethanolamine transferases that modify lipid A.[20]
Other Mechanisms
-
Loss of LPS: In some cases, mutations in the genes responsible for lipid A biosynthesis (lpxA, lpxC, lpxD) can lead to a complete loss of LPS, the target of colistin.[19][21]
-
Efflux Pumps: Overexpression of efflux pumps has been suggested to contribute to colistin heteroresistance in some bacteria.[2]
The following diagram illustrates the workflow for the detection and characterization of colistin heteroresistance.
Caption: Workflow for colistin heteroresistance detection.
The following diagram illustrates the key signaling pathways involved in colistin resistance.
Caption: Signaling pathways in colistin resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of colistin heteroresistance.
Population Analysis Profiling (PAP)
Objective: To quantify the frequency of colistin-resistant subpopulations.
Materials:
-
Bacterial isolate for testing
-
Mueller-Hinton (MH) broth and agar
-
Colistin sulfate stock solution
-
Sterile saline (0.85% NaCl)
-
Sterile microcentrifuge tubes and Petri dishes
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Inoculate a single colony of the test isolate into 5 mL of MH broth.
-
Incubate overnight at 37°C with shaking.
-
Adjust the turbidity of the overnight culture with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Serial Dilutions:
-
Perform a 10-fold serial dilution of the standardized inoculum in sterile saline, from 10⁻¹ to 10⁻⁶.
-
-
Plating:
-
Prepare MH agar plates containing a range of colistin concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 µg/mL).
-
Plate 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto the colistin-free MH agar plate to determine the total viable count.
-
Plate 100 µL of the undiluted (10⁰) and 10⁻¹ dilutions onto the colistin-containing plates.
-
-
Incubation:
-
Incubate all plates at 37°C for 24-48 hours.
-
-
Data Analysis:
-
Count the colonies on each plate.
-
Calculate the CFU/mL for each colistin concentration.
-
Plot the log10 CFU/mL against the colistin concentration. The frequency of the resistant subpopulation is determined by dividing the number of colonies on the antibiotic-containing plates by the total inoculum.[3]
-
Stability of the Resistant Phenotype
Objective: To determine if the colistin resistance observed is stable or transient.
Protocol:
-
Select a single colony from a high-concentration colistin plate from the PAP experiment.[1]
-
Inoculate it into 5 mL of antibiotic-free MH broth.
-
Incubate overnight at 37°C.
-
Subculture the isolate daily in fresh antibiotic-free MH broth for 5-10 consecutive days.[1][22]
-
After the final subculture, repeat the PAP analysis or determine the MIC using broth microdilution.
-
A significant decrease in the MIC or the frequency of the resistant subpopulation indicates an unstable, heteroresistant phenotype.[1]
Molecular Characterization of Resistance Mechanisms
3.3.1 DNA Extraction and PCR for Resistance Genes
Objective: To detect the presence of mcr genes and mutations in regulatory genes (pmrA, pmrB, phoP, phoQ, mgrB).
Protocol:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Design or obtain primers specific for the target genes.
-
Perform PCR using a standard protocol with appropriate annealing temperatures and extension times for each primer set.
-
Include positive and negative controls.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct-sized fragment.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing to identify mutations.
3.3.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the expression levels of genes involved in LPS modification (e.g., pmrC, arn operon genes).
Protocol:
-
RNA Extraction:
-
Grow the bacterial isolate to the mid-logarithmic phase in MH broth with and without a sub-inhibitory concentration of colistin.
-
Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating DNA.
-
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for the target genes and a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
This comprehensive guide provides a foundational understanding of colistin heteroresistance, equipping researchers and drug development professionals with the necessary knowledge to address this growing challenge in antimicrobial resistance. The provided protocols offer a starting point for the reliable detection and characterization of this complex resistance phenotype.
References
- 1. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence and Clinical Consequences of Colistin Heteroresistance and Evolution into Full Resistance in Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What is the clinical significance of ‘heteroresistance’ in nonfermenting Gram-negative strains? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review and meta-analysis of colistin heteroresistance in Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Prevalence of colistin heteroresistance in carbapenem-resistant Pseudomonas aeruginosa and association with clinical outcomes in patients: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural modification of LPS in colistin-resistant, KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Exogenous and Endogenous Phosphoethanolamine Transferases Differently Affect Colistin Resistance and Fitness in Pseudomonas aeruginosa [frontiersin.org]
- 14. Exogenous and Endogenous Phosphoethanolamine Transferases Differently Affect Colistin Resistance and Fitness in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. The Impact of Colistin Resistance on the Activation of Innate Immunity by Lipopolysaccharide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Resistance and Heteroresistance to Colistin in Pseudomonas aeruginosa Isolates from Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Colistin Resistance in Acinetobacter baumannii: Molecular Mechanisms and Epidemiology [mdpi.com]
- 22. Two types of colistin heteroresistance in Acinetobacter baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Colistin-Inducible Resistance Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the increasing incidence of colistin resistance threatens its clinical efficacy. This resistance is often inducible and mediated by complex regulatory pathways that modify the bacterial outer membrane, reducing colistin's binding affinity. This technical guide provides an in-depth overview of the core molecular mechanisms, experimental protocols to study them, and quantitative data on the key genetic determinants of colistin-inducible resistance.
The primary mechanism of colistin resistance involves the modification of the lipid A moiety of lipopolysaccharide (LPS), the initial target of colistin. This modification, typically the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net negative charge of the outer membrane, thereby weakening the electrostatic interaction with the cationic colistin molecule.[1][2] This process is tightly regulated by two-component systems (TCS), primarily PhoPQ and PmrAB, and is often triggered by environmental signals, including the presence of colistin itself.
Core Signaling Pathways
The induction of colistin resistance is predominantly governed by the interconnected PhoPQ and PmrAB two-component systems.
The PhoPQ and PmrAB Regulatory Network
The PhoPQ system acts as a sensor of environmental cues such as low magnesium concentrations and the presence of cationic antimicrobial peptides, including colistin.[3] Upon activation, the sensor kinase PhoQ autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP.[3] Phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, upregulating the expression of genes that contribute to outer membrane remodeling.
A key target of PhoP-P is the pmrD gene, which in turn can activate the PmrAB system.[4] The PmrAB system, consisting of the sensor kinase PmrB and the response regulator PmrA, directly controls the expression of the pmrC (also known as eptA) gene and the pmrHFIJKLM operon (also known as the arnBCADTEF operon).[2][5] The pmrC gene product is responsible for the addition of PEtN to lipid A, while the arn operon mediates the synthesis and transfer of L-Ara4N to lipid A.[2][6]
In some bacteria, such as Klebsiella pneumoniae, the PhoPQ system can also directly activate the arn operon.[7]
The Role of mgrB
In Klebsiella pneumoniae and other Enterobacteriaceae, the mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system.[8][9] MgrB interacts with PhoQ, inhibiting its kinase activity and promoting its phosphatase activity, thereby keeping the PhoPQ system in a deactivated state.[4] Mutations, insertions, or deletions in the mgrB gene lead to its inactivation, resulting in the constitutive activation of the PhoPQ pathway, subsequent upregulation of the arn operon, and high-level colistin resistance.[8][9]
Quantitative Data on Colistin Resistance
The following tables summarize quantitative data on the impact of mutations in key regulatory genes on colistin resistance and the corresponding changes in gene expression.
Table 1: Minimum Inhibitory Concentration (MIC) of Colistin in Strains with Different Genetic Backgrounds
| Organism | Wild-Type Colistin MIC (µg/mL) | Mutant Gene(s) | Mutation Type | Resistant Colistin MIC (µg/mL) | Reference(s) |
| Klebsiella pneumoniae | 1 | mgrB | Gln30* (premature stop codon) | 32 | [4] |
| Klebsiella pneumoniae | ≤2 | mgrB | IS5-like insertion | >128 | [10] |
| Klebsiella pneumoniae | 0.5 - 2 | mgrB | C28G | 16 - >128 | [10] |
| Klebsiella pneumoniae | 0.5 | pmrB | T157P | 64 | [8] |
| Klebsiella pneumoniae | ≤2 | phoQ | L30Q | 16 | [10] |
| Escherichia coli | 0.25 | pmrB | L14R | 64 | [11] |
Table 2: Fold Change in Gene Expression in Colistin-Resistant Strains Compared to Susceptible Strains
| Organism | Resistant Strain (Mutation) | Gene | Fold Change in Expression | Reference(s) |
| Klebsiella pneumoniae | mgrB mutant | phoP | 2-3 | [4] |
| Klebsiella pneumoniae | mgrB mutant | phoQ | 2-3 | [4] |
| Klebsiella pneumoniae | mgrB mutant | pmrD | 2-3 | [4] |
| Klebsiella pneumoniae | Colistin-resistant isolates | pmrC | ~2-12 | [12] |
| Klebsiella pneumoniae | Colistin-resistant isolates | pmrK (arnB) | ~2-15 | [12] |
| Acinetobacter baumannii | Colistin-resistant isolates | pmrA | Increased | [6] |
| Pseudomonas aeruginosa | Colistin exposure | arn operon | Upregulated | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate colistin-inducible resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Colistin sulfate stock solution
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of colistin sulfate in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.125 to 128 µg/mL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., phoP, phoQ, pmrA, pmrB, mgrB, pmrC, arnB) and a housekeeping gene (e.g., rpoB, 16S rRNA).
Procedure:
-
RNA Extraction: Grow bacterial cultures to mid-log phase with and without colistin induction (sub-MIC concentration). Extract total RNA using a commercial kit according to the manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
A typical thermal cycling profile is: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Table 3: Example Primer Sequences for qRT-PCR in Klebsiella pneumoniae
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference(s) |
| phoP | GCGATATCGGTCGTTATTTCG | CGGTAGAAGCCGATGTTGTT | [14] |
| phoQ | GCGCTTTCTGCCGTTATTAT | GTTGCCGATGTTGTAGTTGC | [14] |
| pmrA | CGGTCAGCAGTATCTTGGTG | GCGTAGTAGTTGCCGATGTT | [14] |
| pmrB | GCTTGTCGTCGTTGTTATCG | GTAGCCGATGTTGCCGTAGT | [14] |
| mgrB | ATGAAAAAATCAATTATTGCTCG | TTAGCGCTTTATTTTTTCTTTGC | [14] |
| pmrC | GCTTGTCGTCGTTGTTATCG | GTAGCCGATGTTGCCGTAGT | |
| pmrK (arnB) | GCGCTTTCTGCCGTTATTAT | GTTGCCGATGTTGTAGTTGC | |
| rpoB (housekeeping) | GCGATATCGGTCGTTATTTCG | CGGTAGAAGCCGATGTTGTT |
Construction of Gene Knockouts and Complementation
This protocol describes the generation of an isogenic mgrB knockout in K. pneumoniae using the λ Red recombinase system and subsequent complementation.[15][16]
Materials:
-
K. pneumoniae strain of interest
-
pKD46 plasmid (expressing λ Red recombinase)
-
pKD4 plasmid (template for kanamycin resistance cassette)
-
Primers to amplify the resistance cassette with flanking regions homologous to the target gene (mgrB)
-
pCR-Blunt II-TOPO vector (or similar) for cloning the wild-type mgrB gene
-
Electroporator and cuvettes
Procedure:
-
Generation of mgrB Knockout:
-
Transform K. pneumoniae with the temperature-sensitive pKD46 plasmid and select for transformants at 30°C.
-
Induce the expression of the λ Red recombinase by adding L-arabinose to the culture.
-
Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp extensions homologous to the regions flanking the mgrB gene.
-
Electroporate the purified PCR product into the arabinose-induced K. pneumoniae containing pKD46.
-
Select for kanamycin-resistant colonies at 37°C (to cure the pKD46 plasmid).
-
Confirm the mgrB knockout by PCR and sequencing.
-
-
Complementation of the mgrB Knockout:
-
Amplify the full-length wild-type mgrB gene, including its promoter region, from the parental K. pneumoniae strain.
-
Clone the amplified mgrB fragment into a suitable expression vector (e.g., pCR-Blunt II-TOPO).[17][18]
-
Transform the resulting complementation plasmid into the mgrB knockout strain.
-
Select for transformants on appropriate antibiotic-containing media.
-
Confirm the restoration of colistin susceptibility by determining the MIC.
-
Lipid A Extraction and Analysis by MALDI-TOF Mass Spectrometry
Materials:
-
Bacterial culture
-
Isobutyric acid, ammonium hydroxide, methanol, chloroform
-
Dowex 50W-X8 resin
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., Norharmane or 2,5-dihydroxybenzoic acid)
Procedure:
-
Lipid A Extraction:
-
Harvest bacterial cells from a culture and wash them with phosphate-buffered saline.
-
Resuspend the cell pellet in a mixture of isobutyric acid and 1 M ammonium hydroxide (5:3, v/v).
-
Incubate at 100°C for 1-2 hours with occasional vortexing to hydrolyze the LPS and release lipid A.
-
Cool the mixture on ice, centrifuge, and transfer the supernatant to a new tube.
-
Add an equal volume of water, freeze-dry the sample, and wash the lyophilized material with methanol.
-
Extract the lipid A from the pellet using a mixture of chloroform:methanol:water.
-
-
MALDI-TOF MS Analysis:
-
Mix the extracted lipid A with a suitable MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in the negative ion reflectron mode.[19][20]
-
The resulting mass spectrum will show peaks corresponding to the different lipid A species. The addition of PEtN or L-Ara4N will result in characteristic mass shifts of +123 Da and +131 Da, respectively.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of colistin-inducible resistance.
Experimental Workflow
Caption: Experimental workflow for investigating colistin resistance.
Conclusion
Understanding the intricate pathways of colistin-inducible resistance is paramount for the development of effective strategies to combat multidrug-resistant pathogens. The two-component systems PhoPQ and PmrAB, along with the negative regulator MgrB, form the core of a complex regulatory network that ultimately leads to the modification of lipid A and reduced susceptibility to colistin. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate these resistance mechanisms, identify novel therapeutic targets, and develop diagnostic tools to preserve the efficacy of this last-resort antibiotic.
References
- 1. Upregulation of pmrA, pmrB, pmrC, phoQ, phoP, and arnT genes contributing to resistance to colistin in superbug Klebsiella pneumoniae isolates from human clinical samples in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Plasmid-Mediated Kluyvera-Like arnBCADTEF Operon Confers Colistin (Hetero)Resistance to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Microbiology and Infectious Diseases [jmidonline.org]
- 4. In vivo Emergence of Colistin Resistance in Carbapenem-Resistant Klebsiella pneumoniae Mediated by Premature Termination of the mgrB Gene Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Colistin Associated with a Single Amino Acid Change in Protein PmrB among Klebsiella pneumoniae Isolates of Worldwide Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular evaluation of colistin-resistant gene expression changes in Acinetobacter baumannii with real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Colistin Resistance Mechanisms in Klebsiella pneumoniae Strains from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Colistin Resistance Among Multiple Sequence Types of Klebsiella pneumoniae Is Associated With Diverse Resistance Mechanisms: A Report From India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MgrB Alterations Mediate Colistin Resistance in Klebsiella pneumoniae Isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. Genetic Manipulation of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing [frontiersin.org]
- 19. Direct detection of lipid A on intact Gram-negative bacteria by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Lipid-Based MALDI-TOF Assay for the Rapid Detection of Colistin-Resistant Enterobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Polymyxin Resistance: A Technical Guide to Colistin Cross-Resistance
For Immediate Release
[City, State] – [Date] – As the specter of antimicrobial resistance looms large over modern medicine, the polymyxin antibiotics, colistin and polymyxin B, have been redeployed as a last line of defense against multidrug-resistant Gram-negative bacteria. However, the emergence and spread of resistance to these critical drugs threaten their efficacy. This technical guide provides an in-depth exploration of the mechanisms underpinning colistin cross-resistance with other polymyxins, offering crucial insights for researchers, scientists, and drug development professionals.
The primary mechanism of action for polymyxins involves a cationic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[1][2][3] Consequently, resistance to one polymyxin often confers resistance to others, a phenomenon known as cross-resistance.[2][4][5][6] This guide will dissect the genetic and biochemical pathways responsible for this shared resistance, present quantitative data on its prevalence, and detail the experimental protocols used to investigate these phenomena.
Core Mechanisms of Polymyxin Cross-Resistance
The foundation of polymyxin cross-resistance lies in the modification of the bacterial outer membrane, primarily through alterations to the LPS molecule. These modifications reduce the net negative charge of the lipid A moiety, thereby repelling the positively charged polymyxin molecules and preventing their binding.[1][7] This is achieved through two principal strategies: chromosomal mutations and the acquisition of mobile genetic elements.
Chromosomal Mutations and Regulatory Systems
Spontaneous mutations in chromosomal genes are a significant driver of polymyxin resistance. These mutations often occur within two-component regulatory systems (TCSs) that control the expression of LPS-modifying enzymes.[4][8]
-
The PhoP/PhoQ and PmrA/PmrB Systems: The PhoP/PhoQ and PmrA/PmrB TCSs are central to polymyxin resistance in a multitude of Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[8][9][10] Environmental signals, such as low magnesium concentrations or the presence of cationic antimicrobial peptides, activate these systems.[9][11] Activation of PhoP/PhoQ can, in turn, activate the PmrA/PmrB system, leading to the upregulation of the arnBCADTEF (also known as pmrHFIJKLM) operon.[4][9] This operon is responsible for the synthesis and transfer of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[1][12] Similarly, the PmrA/PmrB system can also upregulate the expression of phosphoethanolamine (PEtN) transferases.[1][9] The addition of these positively charged moieties to lipid A is a cornerstone of polymyxin resistance.
-
The Role of mgrB: In K. pneumoniae, a key mechanism of colistin resistance involves mutations in the mgrB gene, which encodes a negative regulator of the PhoP/PhoQ system.[5][13][14] Inactivation of MgrB leads to the constitutive activation of PhoP/PhoQ, resulting in the overexpression of LPS-modifying genes and high-level polymyxin resistance.[13][14]
Plasmid-Mediated Resistance: The Advent of mcr Genes
A paradigm shift in our understanding of polymyxin resistance came with the discovery of the mobile colistin resistance (mcr) genes.[8][15][16] These genes, primarily located on plasmids, encode phosphoethanolamine transferases that add PEtN to lipid A, mirroring the effect of chromosomal mutations but with the alarming potential for rapid horizontal transfer between different bacterial species and strains.[7][8] To date, several variants of the mcr gene have been identified (mcr-1 to mcr-10), all contributing to colistin and polymyxin B cross-resistance.[1] The global dissemination of mcr genes represents a significant public health threat, undermining the utility of our last-resort antibiotics.[7][17]
Quantitative Data on Colistin and Polymyxin B Cross-Resistance
The high degree of cross-resistance between colistin and polymyxin B is evident in numerous studies. The following tables summarize minimum inhibitory concentration (MIC) data and prevalence rates from various reports, illustrating the concordant resistance profiles.
| Organism | Geographic Region | Colistin Resistance Rate (%) | Polymyxin B Resistance Rate (%) | Year of Study | Reference |
| Acinetobacter baumannii | South Korea | 27.9 | 18.1 | 2002-2006 | [4] |
| A. baumannii | Brazil | 78.5 | 81.5 | 2016-2021 | [4] |
| Escherichia coli | - | 25.4 | 18.6 | - | [18] |
| Klebsiella pneumoniae | - | 67.4 | 64.1 | - | [18] |
| Pseudomonas aeruginosa | - | 23.8 | 19 | - | [18] |
Table 1: Comparative Prevalence of Colistin and Polymyxin B Resistance.
| Organism | Colistin MIC Range (µg/mL) | Polymyxin B MIC Range (µg/mL) | Year of Study | Reference |
| Acinetobacter baumannii | 16 to 128 | 4 to 64 | 2016 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) Ranges for Polymyxin-Resistant Isolates.
Experimental Protocols
Accurate and reproducible methods are essential for studying polymyxin cross-resistance. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is the gold standard method for determining the susceptibility of bacteria to antimicrobial agents.
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polymyxin B sulfate and colistin sulfate analytical standards
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or turbidity meter
b. Protocol:
-
Prepare a stock solution of the polymyxin antibiotic in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Polymerase Chain Reaction (PCR) for Detection of mcr Genes
This molecular technique is used to rapidly screen for the presence of plasmid-mediated colistin resistance genes.
a. Materials:
-
Bacterial DNA extract
-
Primers specific for the target mcr gene variant (e.g., mcr-1)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
b. Protocol:
-
Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.
-
Prepare a PCR master mix containing the reaction buffer, dNTPs, forward and reverse primers, and Taq DNA polymerase.
-
Add the template DNA to the master mix.
-
Perform PCR using a thermocycler with the following general conditions (annealing temperature and extension time may need optimization based on the primers):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the mcr gene.
Visualizing the Pathways of Resistance
To better understand the complex interplay of genes and proteins involved in polymyxin resistance, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.
Caption: Signaling pathways leading to polymyxin resistance through LPS modification.
Caption: Experimental workflow for analyzing polymyxin cross-resistance.
Conclusion and Future Directions
The cross-resistance between colistin and other polymyxins is a stark reminder of the adaptability of bacteria in the face of antimicrobial pressure. The shared mechanisms of resistance, rooted in the modification of the LPS target, underscore the need for a unified approach to surveillance and drug development. Understanding the intricate molecular pathways and having robust experimental protocols are paramount for monitoring the spread of resistance and for designing novel therapeutic strategies. Future research should focus on the development of agents that can overcome these resistance mechanisms, such as inhibitors of the PhoP/PhoQ and PmrA/PmrB systems or compounds that can restore the negative charge of the bacterial outer membrane. Additionally, rapid diagnostic tools for the detection of both chromosomal and plasmid-mediated resistance are urgently needed to guide clinical decision-making and preserve the efficacy of our last-resort polymyxin antibiotics.
References
- 1. Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymyxin B and colistin: activity, resistance and crossresistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rise and spread of mcr plasmid-mediated polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulating polymyxin resistance in Gram-negative bacteria: roles of two-component systems PhoPQ and PmrAB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of the PhoP-PhoQ and PmrA-PmrB Two-Component Regulatory Systems to Mg2+-Induced Gene Regulation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Multifactorial chromosomal variants regulate polymyxin resistance in extensively drug-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new variant of the colistin resistance gene MCR-1 with co-resistance to β-lactam antibiotics reveals a potential novel antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Prevalence of polymyxin resistance through the food chain, the global crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Colistin Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its in vitro activity is paramount for effective clinical use and for monitoring the emergence of resistance. The broth microdilution (BMD) method is the internationally recognized gold standard for determining the minimum inhibitory concentration (MIC) of colistin, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] This document provides a detailed protocol for performing colistin broth microdilution susceptibility testing, including quality control parameters, data interpretation, and troubleshooting guidance.
The unreliability of other methods, such as disk diffusion and gradient tests, for colistin susceptibility testing has been well-documented.[1][3][5][6] These methods are prone to significant errors due to the poor diffusion of the large colistin molecule in agar.[1][3] Therefore, adherence to the standardized broth microdilution protocol is essential for accurate results.
Experimental Protocols
Materials and Reagents
-
Colistin sulfate powder (potency-assayed)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, 96-well, U-bottom, untreated polystyrene microtiter plates[1]
-
Sterile, disposable reagent reservoirs
-
Multichannel pipettes (50-100 µL) and sterile tips
-
Single-channel pipettes and sterile tips
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
-
Quality control (QC) strains:
Preparation of Colistin Stock Solution
Accurate preparation of the colistin stock solution is critical. The potency of the colistin sulfate powder must be taken into account.
-
Determine Potency: Obtain the potency of the colistin sulfate powder from the manufacturer's certificate of analysis (typically in units/mg or µg/mg).
-
Calculate Amount to Weigh: Use the following formula to calculate the amount of colistin powder needed to prepare a stock solution (e.g., 1 mg/mL or 1000 µg/mL): Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / [Potency (µg/mg)]
-
Preparation:
-
Prepare a stock solution of colistin sulfate in sterile distilled water.
-
For example, to prepare 10 mL of a 1000 µg/mL stock solution from a powder with a potency of 19,000 units/mg (which needs to be converted to µg/mg), careful calculation is required. Note that 1 unit is approximately 0.0332 µg.[8]
-
Dispense the stock solution into small aliquots in sterile tubes and store at -70°C or colder. Avoid repeated freeze-thaw cycles.
-
Preparation of Microtiter Plates
This protocol describes the preparation of microtiter plates for testing a final colistin concentration range of 0.125 to 64 µg/mL.
-
Plate Labeling: Clearly label each 96-well plate with the date, isolate identification, and QC strain information.
-
Broth Dispensing: Add 50 µL of CAMHB to all wells of the microtiter plate.
-
Serial Dilution of Colistin:
-
Prepare an intermediate dilution of the colistin stock solution in CAMHB.
-
Add 50 µL of the appropriate colistin working solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to the desired final concentration, discarding 50 µL from the last well.
-
The last well in the series should contain only broth and will serve as the growth control. A separate well can be used as a sterility control (broth only, no inoculum).
-
Inoculum Preparation
-
Subculture: From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 colonies.
-
Suspension: Suspend the colonies in sterile saline or CAMHB.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9] This is typically a 1:100 dilution followed by the addition of 50 µL of this diluted inoculum to 50 µL of broth in the wells.
Inoculation, Incubation, and Reading
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours.[9]
-
Reading: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. This can be determined by visual inspection using a reading mirror or with a microplate reader. The growth control well should show clear turbidity.
Data Presentation
Table 1: Quality Control Ranges for Colistin Broth Microdilution
| Quality Control Strain | CLSI Recommended MIC Range (µg/mL) | EUCAST Recommended MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.25 - 1[10][11] | 0.25 - 2 |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 2[10][11] | 0.5 - 4[12] |
| E. coli NCTC 13846 (mcr-1 positive) | 4 - 8 | 4 - 8 |
Table 2: EUCAST Clinical Breakpoints for Colistin (v 13.0)
| Organism | Susceptible (S) ≤ (µg/mL) | Resistant (R) > (µg/mL) |
| Enterobacterales | 2 | 2 |
| Pseudomonas aeruginosa | 2 | 2 |
| Acinetobacter spp. | 2 | 2 |
Note: CLSI does not currently have clinical breakpoints for colistin for Enterobacteriaceae but provides epidemiological cutoff values (ECVs).[4][5]
Mandatory Visualizations
Caption: Workflow for Colistin Broth Microdilution Susceptibility Testing.
Troubleshooting
-
Inconsistent Results: Variability in MIC results can be due to several factors. Ensure the inoculum density is correct, the colistin stock solution is properly prepared and stored, and the correct media is used.[13]
-
Skipped Wells: The phenomenon of growth in higher concentration wells after a well with no growth can occur. The MIC should be read as the lowest concentration with no growth, regardless of growth in subsequent wells.
-
Poor Growth in Control Well: This may indicate a problem with the inoculum viability or the growth medium. Repeat the test with a fresh subculture and new media.
-
Contamination: If the sterility control well shows growth, the test is invalid and must be repeated.
-
Adsorption of Colistin: Colistin can adsorb to the plastic of microtiter plates.[4] While current recommendations from CLSI and EUCAST are to use standard, untreated polystyrene plates without surfactants like Polysorbate-80, be aware that this phenomenon can contribute to variability.[1] Consistency in the type of plates used is important.
By adhering to this detailed protocol, researchers and clinicians can obtain reliable and reproducible colistin MIC values, which are essential for guiding patient therapy and for surveillance of this critical last-line antibiotic.
References
- 1. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 2. mjima.org [mjima.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: Colistin susceptibility testing [eucast.org]
- 7. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control guidelines for testing gram-negative control strains with polymyxin B and colistin (polymyxin E) by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Colistin Minimum Inhibitory Concentration (MIC) Determination using the Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for clinical decision-making and surveillance of resistance. While broth microdilution (BMD) is the internationally recognized reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the agar dilution method is a well-established alternative.[1] This document provides a detailed protocol for performing colistin MIC testing using the agar dilution method, based on established guidelines and scientific literature.
The agar dilution method offers advantages in terms of its ability to test multiple isolates simultaneously and its reproducibility when performed correctly.[2] However, meticulous attention to detail is paramount, particularly concerning the preparation of cation-adjusted media, as the activity of colistin is highly dependent on the concentration of divalent cations.[3]
Principle of the Method
The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates, each containing a different concentration of the antibiotic. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.
Materials and Reagents
-
Colistin sulfate powder (analytical grade)
-
Mueller-Hinton Agar (MHA) powder
-
Sterile distilled water
-
Calcium chloride (CaCl₂)
-
Magnesium chloride (MgCl₂)
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile pipettes and tips
-
Inoculating loops or multipoint inoculator
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
Quality control (QC) strains:
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Colistin-resistant E. coli NCTC 13846 (mcr-1 positive) (optional but recommended)[1]
-
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Water bath (45-50°C)
Experimental Protocols
Preparation of Cation-Adjusted Mueller-Hinton Agar (CA-MHA)
Protocol:
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
-
Before autoclaving, supplement the MHA with stock solutions of CaCl₂ and MgCl₂ to achieve a final concentration of 20 to 25 mg/L of Ca²⁺ and 10 to 12.5 mg/L of Mg²⁺ .[3]
-
Autoclave the prepared CA-MHA at 121°C for 15 minutes.
-
Allow the sterilized agar to cool in a 45-50°C water bath before adding the colistin solutions.
Preparation of Colistin Stock and Working Solutions
Protocol:
-
Colistin Stock Solution (e.g., 1280 µg/mL):
-
Weigh an appropriate amount of colistin sulfate powder based on its potency.
-
Dissolve the powder in sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Vortex until fully dissolved. Prepare this stock solution fresh on the day of the experiment.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of the stock solution in sterile distilled water to create a range of working solutions. The concentration of these working solutions should be 10 times the final desired concentration in the agar plates (e.g., for a final plate concentration of 0.125 to 64 µg/mL, the working solutions should range from 1.25 to 640 µg/mL).
-
Preparation of Colistin Agar Plates
Protocol:
-
Label sterile petri dishes with the corresponding final colistin concentrations and a "0" for the growth control plate.
-
For each concentration, add 1 part of the colistin working solution to 9 parts of molten and cooled (45-50°C) CA-MHA. For example, add 2 mL of a 10x colistin working solution to 18 mL of molten CA-MHA to yield a final volume of 20 mL.
-
Mix gently but thoroughly by inverting the tube or bottle to avoid air bubbles.
-
Immediately pour the mixture into the appropriately labeled petri dish to a depth of 3-4 mm.
-
Allow the agar plates to solidify at room temperature on a level surface.
-
Prepared plates can be stored at 2-8°C for up to one week.[2] Before use, plates should be brought to room temperature and dried to remove any surface moisture.
Inoculum Preparation and Inoculation
Protocol:
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized inoculum 1:10 in sterile saline or broth. This will result in a concentration of approximately 1.5 x 10⁷ CFU/mL.
-
Spot 1-2 µL of the diluted inoculum onto the surface of each colistin-containing plate and the growth control plate. This will deliver a final inoculum of approximately 1 x 10⁴ CFU per spot.[2][4] A multipoint inoculator can be used for this purpose.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
Incubation and Result Interpretation
Protocol:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, examine the plates for bacterial growth. The growth control plate should show confluent growth.
-
The MIC is the lowest concentration of colistin that completely inhibits visible growth, including the presence of a haze, single colonies, or a "faint lawn".
Data Presentation and Interpretation
Quality Control
Quality control should be performed with each batch of tests. The MIC values for the QC strains should fall within the acceptable ranges.
| Quality Control Strain | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.25 - 2 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 4 |
| Escherichia coli NCTC 13846 | 2 - 8 |
Note: These ranges are primarily established for broth microdilution but are commonly used for agar dilution QC.
Interpretive Criteria
The interpretation of MIC values should be done according to the latest CLSI and/or EUCAST guidelines. It is important to note that these organizations have different breakpoints and that CLSI has moved away from a "susceptible" category for colistin.
CLSI M100 (2023) Interpretive Criteria for Colistin
| Organism Group | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacterales | ≤ 2 | ≥ 4 |
| Pseudomonas aeruginosa | ≤ 2 | ≥ 4 |
| Acinetobacter spp. | ≤ 2 | ≥ 4 |
EUCAST (v 13.0, 2023) Breakpoints for Colistin
| Organism Group | Susceptible (S) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacterales | ≤ 2 | > 2 |
| Pseudomonas spp. | ≤ 4 | > 4 |
| Acinetobacter spp. | ≤ 2 | > 2 |
Workflow and Pathway Diagrams
Caption: Workflow for Colistin Agar Dilution MIC Determination.
Limitations and Considerations
-
The accuracy of the agar dilution method is highly dependent on the strict adherence to the protocol, especially regarding media preparation and inoculum standardization.
-
"Skipped wells" (growth at higher concentrations but not at a lower one) can occur, potentially indicating heteroresistance, and can complicate interpretation.
-
Disk diffusion and gradient diffusion (e.g., E-test) methods are generally considered unreliable for colistin susceptibility testing due to the poor diffusion of the large colistin molecule in agar.[1]
-
The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends broth microdilution as the reference method.[2] Agar dilution, while acceptable, requires rigorous quality control.
Conclusion
The colistin agar dilution method, when performed with precision and adherence to standardized protocols, is a reliable method for determining the MIC of colistin. It is a valuable tool for clinical laboratories and research settings, providing essential data for the management of infections caused by multidrug-resistant Gram-negative pathogens. Regular quality control and awareness of the method's limitations are crucial for ensuring the accuracy and reproducibility of results.
References
- 1. mjima.org [mjima.org]
- 2. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Colistin resistance screening by 3 μg/ml colistin agar in Carbapenemase‐producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Colistin Susceptibility Testing: A Guide to CLSI Guidelines
For Immediate Release
This application note provides detailed protocols and interpretive criteria for colistin susceptibility testing based on the latest Clinical and Laboratory Standards Institute (CLSI) guidelines. Designed for researchers, clinical scientists, and drug development professionals, this document outlines the recommended methodologies for accurate determination of colistin minimum inhibitory concentrations (MICs), crucial for surveillance, clinical management of multidrug-resistant infections, and novel antimicrobial development.
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the accurate determination of colistin susceptibility has been challenging due to the physicochemical properties of the molecule. The CLSI, in conjunction with the European Committee on Antimicrobial Susceptibility Testing (EUCAST), has established standardized methods to ensure reliable and reproducible results. Broth microdilution (BMD) is the recommended reference method for colistin susceptibility testing[1][2][3][4][5]. This document provides detailed protocols for CLSI-endorsed methods and the latest interpretive criteria.
Quantitative Data Summary: CLSI MIC Breakpoints
The CLSI has established specific MIC breakpoints for colistin against key Gram-negative pathogens. Notably, due to limited clinical efficacy and the potential for toxicity, the "Susceptible" category has been eliminated. Instead, interpretations are limited to "Intermediate" and "Resistant"[6].
Table 1: CLSI Colistin MIC Breakpoints (M100, 34th Edition) [7][8][9]
| Organism Group | Intermediate (I) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |
| Enterobacterales | ≤ 2 | ≥ 4 |
| Pseudomonas aeruginosa | ≤ 2 | ≥ 4 |
| Acinetobacter spp. | ≤ 2 | ≥ 4 |
Experimental Protocols
While broth microdilution (BMD) is the reference standard, its technical demands have led to the validation of more practical methods for routine use. Below are detailed protocols for the Colistin Broth Disk Elution (CBDE) and the Colistin Agar Test (CAT) methods, which are recognized by the CLSI[6][10].
Protocol 1: Colistin Broth Disk Elution (CBDE) Test
This method is a practical alternative to traditional BMD for determining colistin MICs.
Materials:
-
10 µg colistin disks
-
Sterile borosilicate glass tubes
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Incubator (35°C)
-
Vortex mixer
-
Preparation of Colistin Solutions:
-
Label four sterile glass tubes for each isolate to be tested: 'GC' (Growth Control), '1', '2', and '4'.
-
Dispense 10 mL of CA-MHB into each tube.
-
Aseptically add 10 µg colistin disks to the tubes to achieve the desired final concentrations:
-
Tube 'GC': 0 disks (0 µg/mL)
-
Tube '1': 1 disk (1 µg/mL)
-
Tube '2': 2 disks (2 µg/mL)
-
Tube '4': 4 disks (4 µg/mL)
-
-
Allow the disks to elute in the broth for at least 30 minutes at room temperature, with occasional vortexing.
-
-
Inoculation:
-
Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar plate, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum 1:100 in sterile saline or broth.
-
Add 50 µL of the diluted inoculum to each of the four tubes, resulting in a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the tubes at 35°C in ambient air for 16-20 hours for Enterobacterales and P. aeruginosa, and 20-24 hours for Acinetobacter spp..
-
-
Interpretation:
-
Following incubation, visually inspect the tubes for turbidity.
-
The MIC is the lowest concentration of colistin that completely inhibits visible growth.
-
Protocol 2: Colistin Agar Test (CAT)
This method is a screening test to detect colistin resistance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Colistin sulfate powder
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Incubator (35°C)
Procedure: [6]
-
Preparation of Colistin Agar Plates:
-
Prepare MHA according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C.
-
Add colistin sulfate powder to the molten agar to achieve final concentrations of 2 µg/mL and 4 µg/mL in separate batches of plates.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar plate, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum 1:10 in sterile saline or broth.
-
Spot 10 µL of the diluted inoculum onto the surface of the colistin-containing and a growth control (no colistin) MHA plate.
-
-
Incubation:
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C in ambient air for 16-20 hours.
-
-
Interpretation:
-
Examine the plates for bacterial growth at the inoculated spots.
-
Growth on the 4 µg/mL plate indicates resistance.
-
Growth on the 2 µg/mL plate but not the 4 µg/mL plate suggests an intermediate phenotype.
-
No growth on the 2 µg/mL plate suggests the absence of resistance at these concentrations.
-
Visualizing Colistin Resistance and Testing Workflow
To aid in understanding the mechanisms of colistin resistance and the experimental workflow, the following diagrams are provided.
References
- 1. mjima.org [mjima.org]
- 2. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mjima.org [mjima.org]
- 5. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. darvashco.com [darvashco.com]
- 9. pid-el.com [pid-el.com]
- 10. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antimicrobianos.com.ar [antimicrobianos.com.ar]
Application Notes and Protocols for HPLC Quantification of Colistin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of colistin in biological samples using High-Performance Liquid Chromatography (HPLC). Colistin, a polypeptide antibiotic, is a last-resort treatment for multidrug-resistant Gram-negative infections. Its narrow therapeutic window necessitates precise monitoring of its concentration in patients. The methods detailed below are primarily based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. An alternative method using fluorescence detection after derivatization is also discussed.
I. Introduction
Colistin is a complex mixture of closely related polypeptides, with colistin A (polymyxin E1) and colistin B (polymyxin E2) being the major components, accounting for approximately 85% of the mixture. It is often administered as its less toxic prodrug, colistin methanesulfonate (CMS), which hydrolyzes in vivo to the active colistin.[1] Accurate quantification of colistin in biological matrices like plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[2]
The primary analytical challenge in colistin quantification is its lack of a strong UV chromophore, making direct UV detection insensitive.[3] Therefore, current methods predominantly rely on LC-MS/MS or HPLC with fluorescence detection following a derivatization step.[4][5] LC-MS/MS methods are favored for their high sensitivity, specificity, and ability to quantify both colistin A and B simultaneously without derivatization.[6][7]
II. Comparative Data of HPLC Methods
The following tables summarize the key quantitative parameters from various validated HPLC methods for colistin quantification in biological samples, providing a comparative overview to aid in method selection.
Table 1: LC-MS/MS Methods for Colistin Quantification in Human Plasma/Serum
| Parameter | Method 1[7] | Method 2[8][9][10] | Method 3 | Method 4 |
| Analyte(s) | Colistin A & B | Colistin A & B | Colistin A & B | Colistin A & B |
| Internal Standard | Polymyxin B | Polymyxin B1 | Polymyxin B1 sulfate | - |
| Sample Prep. | Protein Precipitation | Solid-Phase Extraction | Precipitation & SPE | Protein Precipitation |
| Linear Range (ng/mL) | 500 - (not specified) | A: 24 - 6144, B: 15 - 3856 | A: 30 - 6000, B: 15 - 3000 | A: 60 - 4000, B: 100 - 7000 |
| LLOQ (ng/mL) | 500 | A: 24, B: 15 | A: 24, B: 12 | A: 60, B: 100 |
| Accuracy (%) | Within acceptable range | Accurate and reproducible | Acceptable | Validated |
| Precision (RSD%) | Intra & Inter-run acceptable | Reproducible | Acceptable | Validated |
Table 2: HPLC with Fluorescence Detection Methods for Colistin Quantification
| Parameter | Method 1[2] | Method 2[3] |
| Analyte(s) | Colistin A & B | Colistin (Polymyxin E1 & E2) |
| Biological Matrix | Human Serum | Bovine Tissues & Milk |
| Derivatization | 9-fluorenylmethyl chloroformate | o-phthalaldehyde & 2-mercaptoethanol |
| Internal Standard | Polymyxin B | - |
| Sample Prep. | Protein Precipitation & SPE | Protein Precipitation & SPE |
| Linear Range (µg/mL) | 0.3 - 8.0 | Milk: 0.01-0.5, Tissues: 0.05-1.0 |
| LLOQ (µg/mL) | 0.3 | - |
| Accuracy (%) | 98 - 100 | - |
| Precision (RSD%) | Intra-day: 0.5-5, Inter-day: 3.5-9.4 | < 10 |
III. Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative example based on commonly employed LC-MS/MS methods for the quantification of colistin in human plasma.[6][7][8]
1. Materials and Reagents
-
Colistin sulfate (reference standard)
-
Polymyxin B (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Microcentrifuge tubes
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., XBridge C18, Kinetex C18)[11][8]
3. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of colistin sulfate and polymyxin B in methanol or water with 0.1% formic acid.[7][12]
-
Working Standards: Prepare working standard solutions by serially diluting the stock solutions with a suitable solvent.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QCs at various concentration levels.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 600 µL of acetonitrile containing 0.1% formic acid.[13] Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[13]
-
Solid-Phase Extraction (for cleaner samples):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
4. HPLC-MS/MS Conditions
-
HPLC System:
-
Column: XBridge C18, 3.5 µm, 2.1 x 50 mm[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 40°C[14]
-
-
MS/MS System:
5. Data Analysis
-
Quantify colistin A and B using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of colistin in the unknown samples by interpolating their peak area ratios from the calibration curve.
IV. Visualizations
Caption: Workflow for colistin quantification in plasma by LC-MS/MS.
V. Stability Considerations
Colistin and its prodrug CMS have stability issues that can affect the accuracy of quantification.
-
Colistin Stability: Colistin is generally stable in water at 4°C and 37°C.[15] However, it shows degradation in phosphate buffer and plasma at 37°C.[15] For long-term storage of plasma samples, -80°C is recommended over -20°C to ensure stability for several months.[16]
-
CMS Stability: CMS is unstable in aqueous solutions and readily hydrolyzes to colistin.[15][17] This hydrolysis is dependent on temperature and concentration.[1] It is crucial to handle samples containing CMS at low temperatures and minimize processing time to prevent artificial elevation of colistin concentrations.
VI. Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of colistin in biological samples. The choice of sample preparation and specific chromatographic conditions can be adapted based on the laboratory's instrumentation and the specific requirements of the study. Careful attention to sample handling and stability is paramount for obtaining accurate and reliable results, which are essential for optimizing colistin therapy and ensuring patient safety.
References
- 1. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Colistin and Colistimethate Levels in Human Plasma and Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokineti… [ouci.dntb.gov.ua]
- 8. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel method for determination of colistin sulfate in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its clinical applications in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Colistin in In Vitro Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of colistin in in vitro cell culture infection models. This document outlines the mechanism of action, key experimental protocols, and important considerations for researchers investigating host-pathogen interactions and developing novel antimicrobial strategies.
Introduction to Colistin
Colistin, a polymyxin antibiotic, is a crucial last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane. Colistin, a polycationic peptide, interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization, increased permeability, and ultimately, cell death.[1][2] Beyond its direct bactericidal activity, colistin also demonstrates anti-endotoxin effects by neutralizing LPS, thereby mitigating the host inflammatory response. Recent studies have also highlighted its immunomodulatory properties, influencing host cell signaling pathways.[3][4]
Key Applications in In Vitro Models
In vitro cell culture infection models are indispensable tools for studying the complex interplay between pathogens, host cells, and antimicrobial agents. The use of colistin in these models allows for:
-
Efficacy testing: Determining the antimicrobial activity of colistin against specific bacterial strains in the presence of host cells.
-
Host-pathogen interaction studies: Investigating how colistin modulates the host's cellular and immune responses to infection.
-
Toxicity assessments: Evaluating the cytotoxic effects of colistin on various mammalian cell lines.
-
Combination therapy screening: Assessing the synergistic or antagonistic effects of colistin when combined with other antimicrobial or immunomodulatory agents.
Quantitative Data Summary
The following tables summarize key quantitative data for colistin's activity and cytotoxicity, compiled from various in vitro studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Colistin against various Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 | [5] |
| Pseudomonas aeruginosa | PAO1 | 1.0 | [5] |
| Pseudomonas aeruginosa | MDR Clinical Isolate 19056 muc | 0.5 | [5] |
| Pseudomonas aeruginosa | MDR Clinical Isolates | MIC₅₀: 1.0, MIC₉₀: 1.5 | [6] |
| Escherichia coli | O157:H7 | 0.12 | [7] |
| Salmonella choleraesuis | ATCC 14028 | 1.21 | [7] |
| Yersinia enterocolitica | ATCC 9610 | 0.4 | [7] |
| Acinetobacter baumannii | MDR Clinical Isolates | MIC ≤ 2 (Susceptible) | [8] |
| Klebsiella pneumoniae | Carbapenem-resistant | Biofilm Sub-MICs: 0.06 - 16 | [9] |
Table 2: Cytotoxicity of Colistin on Mammalian Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| Vero (Monkey Kidney Epithelial) | Microscopic Examination | 1 mg/mL (1000 µg/mL) | Toxic | [7] |
| PC12 (Rat Pheochromocytoma) | MTT Assay | 62.5 - 500 µg/mL | Dose-dependent decrease in viability | [10] |
| PC12 (Rat Pheochromocytoma) | Cell Viability Assay | 25 - 400 µM | Time and dose-dependent cytotoxicity | [11] |
| HepG2 (Human Liver Carcinoma) | Cell Counting Kit-8 | > 0.2 µg/mL | Decrease in cell survival | [12] |
| Calu-3 (Human Lung Epithelial) | MTT Assay | ≤ 500 µg/mL | No obvious toxicity | [13] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 10 µg/mL | No significant effect on viability | [4] |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of colistin against a bacterial strain.
Materials:
-
Colistin sulfate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Colistin Stock Solution: Prepare a stock solution of colistin in sterile water.
-
Serial Dilutions: Perform two-fold serial dilutions of colistin in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the colistin dilutions. Include a growth control well (bacteria in CAMHB without colistin) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[14]
Protocol for In Vitro Cell Culture Infection and Colistin Treatment
This protocol describes a general procedure for infecting a mammalian cell monolayer and treating it with colistin.
Materials:
-
Mammalian cell line of choice (e.g., A549, Caco-2, J774 macrophages)
-
Appropriate cell culture medium with serum
-
Bacterial strain of interest
-
Colistin solution
-
Phosphate-buffered saline (PBS)
-
Gentamicin (optional, for killing extracellular bacteria)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a multi-well plate (e.g., 24-well) and grow them to a confluent monolayer.
-
Bacterial Preparation: Grow the bacteria to the mid-logarithmic phase and wash with PBS. Resuspend the bacteria in antibiotic-free cell culture medium.
-
Infection: Remove the cell culture medium from the wells and infect the cell monolayer with the bacterial suspension at a specific multiplicity of infection (MOI, e.g., 10:1 or 100:1 bacteria to host cells).
-
Incubation: Incubate the infected cells for a predetermined period (e.g., 1-2 hours) to allow for bacterial adhesion and/or invasion.
-
Colistin Treatment: After the initial infection period, wash the cells with PBS to remove non-adherent bacteria. Add fresh cell culture medium containing the desired concentration of colistin. To specifically assess intracellular bacteria, a medium containing gentamicin can be used for a short period to kill extracellular bacteria before adding the colistin-containing medium.
-
Further Incubation: Incubate the treated cells for the desired duration (e.g., 2, 4, 8, 24 hours).
-
Endpoint Analysis: Following incubation, the cells and supernatant can be collected for various downstream analyses, such as:
-
Bacterial Viability: Lyse the host cells to release intracellular bacteria and determine the number of viable bacteria by plating serial dilutions on agar plates (CFU counting).
-
Host Cell Viability: Assess host cell viability using assays like MTT or LDH release.
-
Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the cell culture supernatant using ELISA or multiplex assays.
-
Gene Expression Analysis: Extract RNA from the host cells to analyze the expression of genes involved in immune signaling pathways by qRT-PCR.
-
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of colistin on mammalian cells.
Materials:
-
Mammalian cell line
-
Cell culture medium
-
Colistin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[10]
-
Colistin Treatment: Remove the medium and add fresh medium containing various concentrations of colistin. Include a vehicle control (medium without colistin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
MTT Addition: After incubation, remove the colistin-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[10]
-
Solubilization: Remove the medium and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Signaling Pathways and Experimental Workflows
Colistin's Mechanism of Action on Gram-Negative Bacteria
References
- 1. The Impact of Colistin Resistance on the Activation of Innate Immunity by Lipopolysaccharide Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effect of Colistin and its Protective Role in Rats with Methicillin-Resistant Staphylococcus aureus-induced Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory and immunoregulatory effects of colistin sulphate on human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. Synergistic Effect between Colistin and Bacteriocins in Controlling Gram-Negative Pathogens and Their Potential To Reduce Antibiotic Toxicity in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of colistin on host responses against carbapenem-resistant Klebsiella pneumoniae biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Co-delivery of Colistin and Ciprofloxacin in Liposomes Using an In Vitro Human Lung Epithelial Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colistin exerts potent activity against mcr+ Enterobacteriaceae via synergistic interactions with the host defense - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Colistin-Lipopolysaccharide (LPS) Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polymyxin antibiotic, serves as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Its bactericidal activity is primarily initiated by a targeted interaction with lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria.[1][4][5] This interaction disrupts the membrane's integrity, leading to cell death.[1][4][6] Understanding the molecular details of the colistin-LPS interaction is crucial for combating emerging resistance and developing new therapeutic strategies.
The primary mechanism of action involves the positively charged colistin molecule binding electrostatically to the negatively charged phosphate groups of Lipid A, the anchor of LPS.[2][4][5][6] This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize adjacent LPS molecules, thereby destabilizing the outer membrane.[2][4][5] Subsequently, colistin's hydrophobic fatty acid tail inserts into the membrane, causing further disruption, increased permeability, leakage of cytoplasmic contents, and ultimately, cell lysis.[1][2][4] Recent evidence also suggests that colistin targets the small amount of LPS present in the cytoplasmic membrane to exert its bactericidal effect.[1][4][7]
The rise of colistin resistance, often mediated by modifications to the LPS structure, presents a significant clinical challenge.[3][8] These modifications, such as the addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A, reduce the net negative charge of the LPS, thereby weakening its electrostatic interaction with colistin.[3][8][9][10]
This document provides detailed protocols for key experiments used to investigate the colistin-LPS interaction and summarizes relevant quantitative data to aid researchers in this field.
Mechanism of Action & Resistance Pathway
The interaction between colistin and the bacterial outer membrane is a multi-step process that is counteracted by specific resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Lipopolysaccharide clustering in colistin persistent and resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Phenotypic changes associated with Colistin resistance due to Lipopolysaccharide loss in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colistin Combination Therapy Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of colistin combination therapy for combating multidrug-resistant (MDR) Gram-negative bacteria. The included protocols offer detailed methodologies for key in vitro and in vivo experiments to evaluate the efficacy of such combinations.
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by MDR Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] However, the rise of colistin resistance threatens its clinical utility. Combination therapy, where colistin is co-administered with other antimicrobial agents, is a promising strategy to enhance its efficacy, reduce the required dosage, minimize toxicity, and prevent the development of resistance.[2]
The primary mechanism of colistin involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[2][3] Resistance can arise through modifications of lipid A, reducing colistin's binding affinity, or through the complete loss of the LPS layer.[4][5][6][7] Combination therapy often leverages colistin's membrane-permeabilizing effects to allow other antibiotics, which may otherwise be ineffective, to enter the bacterial cell and reach their targets.[3][7]
Data Presentation: Efficacy of Colistin Combination Therapies
The following tables summarize quantitative data from various in vitro studies on the synergistic effects of colistin in combination with other antibiotics against resistant bacterial isolates. Synergy is often defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.
Table 1: In Vitro Synergy of Colistin Combinations against Acinetobacter baumannii
| Combination Agent | Number of Isolates | Synergy Rate (%) | Partial Synergy Rate (%) | Indifference Rate (%) | Antagonism Rate (%) | Reference |
| Rifampin | 9 | 100 | 0 | 0 | 0 | [8] |
| Meropenem | 200 | 98.99 | - | - | - | [9] |
| Doxycycline | 26 | 60 | - | - | - | [10] |
| Doripenem | 26 | 30 | - | - | - | [10] |
| Vancomycin | 5 | 100 | 0 | 0 | 0 | [11] |
| Aztreonam | 5 | 0 | 100 | 0 | 0 | [11] |
| Ceftazidime | 5 | 0 | 100 | 0 | 0 | [11] |
| Imipenem | 5 | 0 | 100 | 0 | 0 | [11] |
| Tigecycline | 5 | 0 | 0 | 80 | 0 | [11] |
| Amikacin | 5 | 0 | 0 | 100 | 0 | [11] |
| Daptomycin | 129 | 100 | - | - | - | [9] |
| Endolysin ElyA1 | 25 | - | - | - | - | [12][13] |
Table 2: In Vitro Synergy of Colistin Combinations against Klebsiella pneumoniae
| Combination Agent | Number of Isolates | Synergy Rate (%) | Indifference Rate (%) | Antagonism Rate (%) | Reference |
| Doxycycline | - | - | - | - | [14] |
| Levofloxacin | - | - | - | - | [14] |
| Tigecycline | - | - | - | - | [14] |
| Meropenem | - | 73.56 | - | - | [9] |
| Linezolid | 20 | ≥90 | - | - | [15] |
| Rifampin | 20 | ≥90 | - | - | [15] |
| Azithromycin | 20 | ≥90 | - | - | [15] |
| Fusidic Acid | 20 | ≥90 | - | - | [15] |
Table 3: In Vitro Synergy of Colistin Combinations against Pseudomonas aeruginosa
| Combination Agent | Number of Isolates | Synergy Rate (%) | Indifference Rate (%) | Antagonism Rate (%) | Reference |
| Doxycycline | 23 | 90 | - | - | [10] |
| Doripenem | 23 | 30 | - | - | [10] |
| Rifampin | 23 | 20 | - | - | [10] |
| Ceftazidime | - | - | - | - | [3] |
| Amikacin | - | - | - | - | [3] |
Note: The definition of synergy, partial synergy, and indifference can vary between studies. Please refer to the original publications for specific criteria.
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Stock solutions of colistin and the second antimicrobial agent
-
Automated dilutor or multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional)
Protocol:
-
Prepare serial twofold dilutions of colistin and the second antimicrobial agent in CAMHB. The concentration range should typically span from 0.031x to 4x the Minimum Inhibitory Concentration (MIC) of each drug.[8]
-
In a 96-well plate, dispense the diluted antibiotics. Along the x-axis, add increasing concentrations of colistin. Along the y-axis, add increasing concentrations of the second agent. This creates a checkerboard matrix of antibiotic combinations.
-
Include wells with each antibiotic alone to determine the MIC of each drug individually, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.[11]
-
After incubation, visually inspect the plates for turbidity to determine growth. Alternatively, a plate reader can be used to measure optical density.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Colistin and the second antimicrobial agent at desired concentrations (e.g., 1/4x MIC, 1x MIC, 4x MIC)[10]
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Timer
Protocol:
-
Prepare flasks with CAMHB containing the antibiotics at the desired concentrations: Drug A alone, Drug B alone, and the combination of Drug A and Drug B. Include a growth control flask without any antibiotics.
-
Inoculate each flask with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in the initial bacterial count.[10]
In Vivo Murine Infection Model
Animal models are crucial for translating in vitro findings to a more complex biological system. The murine sepsis model is commonly used.
Materials:
-
Pathogen of interest (e.g., MDR K. pneumoniae)
-
Mice (e.g., specific pathogen-free BALB/c mice)
-
Colistin and the second antimicrobial agent, formulated for injection
-
Sterile saline or PBS
-
Syringes and needles for injection and blood collection
-
Equipment for humane euthanasia
-
Homogenizer for tissue processing
Protocol:
-
Induce infection in mice, for example, through intraperitoneal injection of a lethal dose of the bacterial pathogen.
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment. Administer colistin alone, the second agent alone, the combination therapy, or a placebo (saline) via a relevant route (e.g., intraperitoneal or intravenous injection).
-
Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).
-
For bacterial burden assessment, a separate cohort of mice can be used. At specific time points post-treatment, humanely euthanize the animals.
-
Aseptically collect organs of interest (e.g., liver, lungs, kidneys).[14]
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the homogenates and plate them to determine the bacterial load (CFU/gram of tissue).
-
Analyze the data for survival rates and reduction in bacterial bioburden between the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ovid.com [ovid.com]
- 2. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of Colistin Resistance in Klebsiella pneumoniae in a Tertiary Care Teaching Hospital [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing colistin efficacy with combination therapies for multidrug-resistant P. aeruginosa and A. baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of combinations of colistin and different endolysins against clinical strains of multi-drug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of colistin-based combinations against pandrug-resistant whole-genome-sequenced Klebsiella pneumoniae isolated from hospitalized patients in Egypt: an in vitro/vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Colistin-Mediated Eradication of Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of colistin, both alone and in combination therapies, for the challenging task of eradicating bacterial biofilms. Detailed protocols for key experimental assays are included to facilitate research and development in this critical area of antimicrobial resistance.
Introduction to Colistin and Bacterial Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat.
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its primary mechanism of action involves interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability.[1][2][3][4] While effective against planktonic (free-floating) bacteria, the efficacy of colistin monotherapy against mature biofilms is often limited.[1][5] This has led to extensive research into combination therapies to enhance its anti-biofilm activity.
Mechanism of Action of Colistin Against Biofilms
Colistin's activity against biofilms is multifaceted. It can disrupt the outer membrane of bacteria within the biofilm, which not only has a direct bactericidal effect but can also facilitate the penetration of other antibiotics that would otherwise be excluded by the biofilm matrix.[1][6] This "potentiating" effect is a cornerstone of many colistin-based combination therapies.
However, bacteria within biofilms can develop resistance to colistin. This can be due to the protective nature of the biofilm matrix, altered metabolic states of the bacteria, and the induction of specific resistance mechanisms.[7] For instance, colistin exposure can lead to increased biofilm formation through the upregulation of signaling pathways such as the PhoPQ two-component system, which modifies the bacterial cell surface to reduce colistin binding.[8][9][10]
Colistin-Based Combination Therapies for Biofilm Eradication
The limitations of colistin monotherapy have spurred the investigation of combination strategies to enhance biofilm eradication and prevent the emergence of resistance.[1][5] Synergistic effects have been observed when colistin is combined with various classes of antibiotics and other compounds.
Key Combination Strategies:
-
Colistin and Carbapenems (e.g., Meropenem, Doripenem): This combination has shown synergistic effects against biofilms of Pseudomonas aeruginosa and Acinetobacter baumannii.[1] Colistin's disruption of the outer membrane is thought to allow carbapenems greater access to their penicillin-binding protein targets.[1]
-
Colistin and Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Synergism has been reported against P. aeruginosa biofilms.[1][11][12]
-
Colistin and Aminoglycosides (e.g., Amikacin): This combination has demonstrated efficacy in eradicating P. aeruginosa biofilms in both in vitro and in vivo models.[11][12]
-
Colistin and Rifampicin: This combination has shown a significant killing effect on both colistin-susceptible and colistin-resistant P. aeruginosa biofilms.[6][13]
-
Colistin and Other Agents: Promising results have also been seen with combinations of colistin and fosfomycin, azithromycin, N-acetylcysteine (a mucolytic agent that can disrupt the biofilm matrix), and quorum-sensing inhibitors.[1][5]
Quantitative Data on Colistin Efficacy
The following tables summarize quantitative data from various studies on the efficacy of colistin, alone and in combination, against bacterial biofilms. The Minimum Biofilm Eradication Concentration (MBEC) is a key metric, representing the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Table 1: Minimum Biofilm Eradication Concentrations (MBEC) of Colistin and Combination Therapies against Pseudomonas aeruginosa
| Strain | Treatment | MBEC (mg/L) | Reference |
| PAO1 | Colistin | >256 | [11] |
| PAO1 | Colistin + Amikacin (32 mg/L) | 2 | [11] |
| PAO1 | Colistin + Levofloxacin (4-8 mg/L) | 2 | [11] |
| CRPAO1 (Carbapenem-resistant) | Colistin | >256 | [11] |
| CRPAO1 | Colistin (2 mg/L) + Amikacin (32 mg/L) | 2 | [11] |
| CRPAO1 | Colistin (2 mg/L) + Levofloxacin (4-8 mg/L) | 2 | [11] |
| Colistin-resistant strain 41782/98 | Colistin (25 mg/L) + Rifampicin (64 mg/L) | Eradicated | [6] |
Table 2: In Vivo Biofilm Eradication Rates for Colistin and Combination Therapies against Pseudomonas aeruginosa
| Strain | Treatment | Eradication Rate (%) | Day of Eradication | Reference |
| PAO1 | Colistin alone | ~50 | 5 | [11][12] |
| PAO1 | Colistin + Amikacin | 100 | 5 | [11][12] |
| PAO1 | Colistin + Levofloxacin | 100 | 5 | [11][12] |
| CRPAO1 | Colistin alone | 40 | 6 | [11][12] |
| CRPAO1 | Amikacin alone | 10 | 6 | [11][12] |
| CRPAO1 | Colistin + Amikacin | 90 | 6 | [11][12] |
Signaling Pathways
References
- 1. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Colistin resistance dynamics in Pseudomonas aeruginosa under biofilm and planktonic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colistin Induces Resistance through Biofilm Formation, via Increased phoQ Expression, in Avian Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation and Distribution of Colistin- and Sodium Dodecyl Sulfate-Tolerant Cells in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin Induces Resistance through Biofilm Formation, via Increased phoQ Expression, in Avian Pathogenic Escherichia coli [mdpi.com]
- 11. The Efficacy of Colistin Combined with Amikacin or Levofloxacin against Pseudomonas aeruginosa Biofilm Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Laboratory Models of Colistin Nebulization in Lung Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing laboratory models to study the efficacy and pharmacokinetics of nebulized colistin for treating lung infections. The information is compiled from various scientific studies to guide researchers in setting up relevant in vitro and in vivo experiments.
Introduction to Colistin Nebulization Models
The emergence of multidrug-resistant (MDR) Gram-negative bacteria has led to a renewed interest in colistin, an older antibiotic, particularly for lung infections where systemic administration has limitations.[1][2] Nebulization offers a direct delivery route to the lungs, potentially achieving high local concentrations with reduced systemic toxicity.[3][4] Laboratory models are crucial for optimizing dosage regimens, understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, and evaluating the efficacy of different nebulizer technologies.[3][5]
I. In Vitro Models of Colistin Nebulization
In vitro models are essential for assessing the aerosol characteristics and delivery efficiency of nebulized colistin. These models typically simulate the conditions of mechanical ventilation.
A. Experimental Setup for Nebulizer Efficiency Testing
An in vitro model can be set up to compare the delivery efficiency of different nebulizers, such as vibrating mesh nebulizers (VMN) and jet nebulizers (JN).[6][7][8][9]
Objective: To quantify the inhaled mass and particle size distribution of colistin delivered through a simulated ventilator circuit.
Experimental Protocol:
-
Ventilator Setup: A mechanical ventilator is connected to an endotracheal tube inserted into a test lung. A collection filter or a cascade impactor is placed at the end of the endotracheal tube to capture the aerosolized drug.[9]
-
Nebulizer Placement: The nebulizer (VMN or JN) is placed in the inspiratory limb of the ventilator circuit.
-
Colistin Preparation: Colistimethate sodium (CMS) is reconstituted in sterile water or saline to the desired concentration (e.g., 156 mg in 6 mL or 312 mg in 6 mL).[6][8]
-
Nebulization: The prepared colistin solution is added to the nebulizer, and the ventilator is run with typical adult settings (e.g., tidal volume of 500 mL, respiratory rate of 20 breaths/min).[9]
-
Sample Collection: The aerosolized colistin is collected on the filter or impactor plates.
-
Quantification: The amount of colistin deposited is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The inhaled dose (the amount of drug collected) and the mass median aerodynamic diameter (MMAD) of the particles are calculated.
B. Data Presentation: Nebulizer Performance
| Nebulizer Type | Colistin Concentration | Inhaled Dose (%) | MMAD (µm) | Reference |
| Vibrating Mesh (VMN) | Low (156 mg/6 mL) | 35.68 ± 3.55 | 2.03 - 2.26 | [7][8] |
| Jet Nebulizer (JN) | Low (156 mg/6 mL) | 23.56 ± 3.31 | 2.03 - 2.26 | [7][8] |
| Vibrating Mesh (VMN) | High (312 mg/6 mL) | Not specified | 2.03 - 2.26 | [8] |
| Jet Nebulizer (JN) | High (312 mg/6 mL) | Not specified | 2.03 - 2.26 | [8] |
Note: VMNs generally deliver a higher dose of colistin compared to JNs in in vitro models.[7][8]
II. In Vivo Models of Colistin Nebulization
In vivo models, primarily in mice and piglets, are indispensable for studying the PK/PD of nebulized colistin in a biological system and its efficacy against lung pathogens.
A. Mouse Model of Lung Infection
The neutropenic mouse lung infection model is widely used to assess the antimicrobial efficacy of colistin against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[10][11][12][13]
Experimental Protocol:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done on day -4 and day -1 before infection.
-
Bacterial Inoculation: Mice are anesthetized, and a specific colony-forming unit (CFU) count of the bacterial strain (e.g., P. aeruginosa ATCC 27853, PAO1) is administered via intratracheal instillation or aerosol delivery to establish a lung infection.[10][11]
-
Colistin Administration: At a set time post-infection (e.g., 2 hours), colistin is administered. For nebulization studies, this can be done via intratracheal delivery of a colistin solution.[11][12] Dose-fractionation studies can be performed with varying total daily doses and dosing intervals.[11][12]
-
Sample Collection: At 24 hours post-treatment, mice are euthanized. Lungs are harvested for bacterial burden quantification (CFU counts). Blood and epithelial lining fluid (ELF) may also be collected to determine colistin concentrations.[11][12]
-
Data Analysis: The bacterial load in the lungs is determined and compared between treated and control groups. The relationship between colistin exposure (e.g., the area under the unbound concentration-time curve to MIC ratio, fAUC/MIC) and the antibacterial effect is modeled.[11][12][13]
B. Piglet Model of Pneumonia
Ventilated piglets with induced pneumonia serve as a valuable large animal model that can more closely mimic the clinical scenario in humans.[1][2]
Experimental Protocol:
-
Animal Preparation: Piglets are anesthetized and mechanically ventilated.
-
Induction of Pneumonia: A bacterial suspension of P. aeruginosa is inoculated bronchially to induce pneumonia.[1]
-
Colistin Administration: After a set period (e.g., 24 hours), colistimethate is administered either by nebulization (e.g., 8 mg/kg every 12 hours) or intravenous infusion.[1]
-
Sample Collection and Analysis: Piglets are euthanized at a specified time (e.g., 49 hours after inoculation). Lung tissue samples are collected from different segments to measure colistin concentrations and bacterial burden.[1]
-
Data Interpretation: The distribution of colistin in the lung tissue and the reduction in bacterial counts are assessed. Studies have shown that nebulized colistin leads to significantly higher lung tissue concentrations compared to intravenous administration.[1][2]
C. Data Presentation: Pharmacokinetic/Pharmacodynamic Parameters
| Animal Model | Pathogen | PK/PD Index | Target for Stasis/2-log Kill (fAUC/MIC) | Reference |
| Mouse (Thigh) | P. aeruginosa | fAUC/MIC | 27.6 - 36.1 (2-log kill) | [13] |
| Mouse (Lung) | P. aeruginosa | fAUC/MIC | 36.9 - 45.9 (2-log kill) | [13] |
| Mouse (Lung) | A. baumannii | fAUC/MIC | 7.4 - 17.6 (2-log kill in thigh model) | [10] |
| Mouse (Lung) | P. aeruginosa | fAUC/MIC (ELF) | 684 - 1050 (stasis) | [12] |
| Mouse (Lung) | P. aeruginosa | fAUC/MIC (Plasma) | 2.15 - 3.29 (stasis) | [12] |
Note: The fAUC/MIC ratio is the PK/PD index that best correlates with the efficacy of colistin in both thigh and lung infection models.[13] Colistin has been found to be substantially less effective in lung infections compared to thigh infections.[10]
III. Visualizations
A. Experimental Workflow for In Vivo Colistin Nebulization Studies
Caption: Workflow for in vivo studies of nebulized colistin.
B. Factors Influencing Nebulized Colistin Efficacy
Caption: Key factors affecting nebulized colistin efficacy.
C. Simplified Mechanism of Colistin Action
Caption: Simplified mechanism of colistin's bactericidal action.
References
- 1. Nebulized and intravenous colistin in experimental pneumonia caused by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colistin for lung infection: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Aerosolized Colistin in a Mouse Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Size Distribution of Colistin Delivery by Different Type Nebulizers and Concentrations During Mechanical Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Size Distribution of Colistin Delivery by Different Type Nebulizers and Concentrations During Mechanical Ventilation [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. New pharmacokinetic/pharmacodynamic studies of systemically administered colistin against Pseudomonas aeruginosa and Acinetobacter baumannii in mouse thigh and lung infection models: smaller response in lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics/Pharmacodynamics of Pulmonary Delivery of Colistin against Pseudomonas aeruginosa in a Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics/Pharmacodynamics of Pulmonary Delivery of Colistin against Pseudomonas aeruginosa in a Mouse Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of the Pharmacokinetic/Pharmacodynamic Determinant of Colistin Activity against Pseudomonas aeruginosa in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
variability in colistin MIC testing and how to reduce it
Welcome to the technical support center for colistin Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to address the challenges and variability associated with colistin susceptibility testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to help ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your colistin MIC experiments.
Question: Why are my colistin MIC results inconsistent between experiments?
Answer: Inconsistent colistin MIC results are a common challenge and can stem from several factors. Due to its cationic nature, colistin can adhere to plastics, such as those used in standard microtiter plates.[1][2][3] This binding reduces the effective concentration of colistin in the wells, leading to falsely elevated MIC values.[2][4] Variability can also be introduced by inconsistencies in media preparation, inoculum density, and incubation conditions.[5]
To troubleshoot, consider the following:
-
Labware: Ensure you are using materials with low protein binding, such as polypropylene, to minimize colistin adsorption.[3][6] The brand of polystyrene microplate can also significantly impact results, with some showing extensive drug loss.[7][8]
-
Surfactants: The addition of a surfactant like Polysorbate 80 (P-80) at a final concentration of 0.002% can mitigate the binding of colistin to plastics, leading to more accurate and lower MIC values.[9][10]
-
Protocol Standardization: Strictly adhere to a validated protocol, such as the reference broth microdilution (BMD) method recommended by CLSI and EUCAST, for all experiments.[4][11][12] Pay close attention to the preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB), inoculum standardization, and incubation times.[13][14]
Question: My MIC results show "skipped wells" or trailing endpoints. What does this mean and how should I interpret it?
Answer: "Skipped wells," where bacterial growth is observed at higher colistin concentrations while being inhibited at lower concentrations, can be indicative of heteroresistance within the bacterial population.[15][16] Trailing endpoints, characterized by reduced but still present growth across a range of concentrations, can also complicate MIC determination.
To address this:
-
Visual Inspection: Carefully inspect the wells for turbidity. The MIC should be recorded as the lowest concentration that completely inhibits visible growth.[13]
-
Subculture: To confirm the viability of bacteria in wells with trailing growth or skipped wells, you can subculture a small aliquot onto antibiotic-free agar.[16]
Question: I am seeing a discrepancy between the MIC values obtained from different testing methods (e.g., broth microdilution vs. gradient diffusion strips). Why is this happening?
Answer: Significant variability in colistin MICs has been reported between different testing methods.[18][19] Gradient diffusion tests, like Etest, and disk diffusion methods are not recommended for colistin susceptibility testing by CLSI and EUCAST.[20][21][22] This is primarily due to the poor diffusion of the large colistin molecule in agar, which can lead to inaccurate results, often underestimating the MIC and resulting in false susceptibility.[23][24][25]
For reliable and reproducible results, the reference broth microdilution (BMD) method should be used.[11][26][27] If you are comparing a new method, it must be validated against the reference BMD.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in colistin MIC testing?
A1: The primary cause is the cationic nature of the colistin molecule, which leads to its adsorption to negatively charged surfaces, particularly the polystyrene plastic used in standard 96-well microtiter plates.[3][4] This drug loss results in a lower effective concentration of colistin in the test well, which can lead to an overestimation of the MIC.[7][8]
Q2: How does the addition of Polysorbate 80 (P-80) reduce variability?
A2: Polysorbate 80 (P-80) is a surfactant that, when added to the broth media at a final concentration of 0.002%, prevents or reduces the binding of colistin to the plastic surfaces of the microtiter plates.[1][2][10] This ensures that the nominal concentration of colistin is closer to the actual concentration available to inhibit bacterial growth, leading to more accurate and often lower MIC values.[9]
Q3: Which testing method is considered the "gold standard" for colistin MIC determination?
A3: The broth microdilution (BMD) method is recognized by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as the reference or "gold standard" method for colistin susceptibility testing.[11][13][17]
Q4: Can I use automated systems for colistin susceptibility testing?
A4: The performance of automated systems for colistin susceptibility testing can be variable and may produce unreliable results.[15][28] Some studies have reported high error rates compared to the reference BMD method.[28] It is crucial to validate the performance of any automated system against the reference BMD method. EUCAST suggests including both susceptible and resistant quality control strains to monitor the instrument's performance.[11]
Q5: What are the recommended quality control (QC) strains for colistin MIC testing?
A5: The recommended QC strains are Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™.[11] EUCAST also recommends including a colistin-resistant strain, such as E. coli NCTC 13846 (mcr-1 positive), to ensure the test can accurately detect resistance.[28]
Data Presentation
Table 1: Impact of Polysorbate 80 (P-80) on Colistin Modal MICs (µg/mL)
| Organism | Method | Modal MIC (µg/mL) | Fold Decrease with P-80 | Reference |
| Enterobacteriaceae | BMD without P-80 | 0.5 | - | [1][2] |
| BMD with 0.002% P-80 | 0.06 | 3-twofold | [1][2] | |
| P. aeruginosa | BMD without P-80 | 1 | - | [1][2] |
| BMD with 0.002% P-80 | 0.25 | 2-twofold | [1][2] |
Table 2: Comparison of Colistin MIC Testing Methods - Agreement with Reference BMD
| Method | Essential Agreement (%) | Categorical Agreement (%) | Very Major Errors (%) | Reference |
| Broth Macrodilution (TDS) | 83 | >90 | 0 | [18] |
| Agar Dilution | - | >90 | 0 | [18] |
| Gradient Diffusion (Etest) | - | - | 47 - 53 | [18] |
| Commercial BMD (Sensititre) | 96 | - | - | [27] |
| Commercial BMD (MICRONAUT) | 96 - 99 | - | - | [27] |
Experimental Protocols
Reference Broth Microdilution (BMD) Protocol for Colistin MIC Testing (ISO 20776-1)
This protocol is adapted from the joint CLSI and EUCAST recommendations.
1. Materials:
-
Colistin sulfate powder (use only colistin sulfate, not colistimethate sodium).[11]
-
Sterile 96-well U-bottom or V-bottom microtiter plates (polystyrene plates are commonly used, but be aware of binding issues).[1][7]
-
Bacterial isolates and recommended QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853).[11]
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for inoculum suspension.
2. Preparation of Colistin Stock Solution:
-
Prepare a stock solution of colistin sulfate in sterile distilled water at a concentration of 1,024 µg/mL.[13]
-
Aliquot and store at -80°C until use.[13] Avoid repeated freeze-thaw cycles.
3. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[30]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
4. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the 96-well plate to achieve final concentrations typically ranging from 0.25 to 16 µg/mL.[13][31]
-
Each well should contain 50 µL of the diluted colistin solution.
-
Include a growth control well (containing 50 µL of CAMHB without colistin) and a sterility control well (containing uninoculated CAMHB).
5. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.[13]
6. Reading and Interpretation:
-
After incubation, read the plates visually from the bottom using a reading mirror.
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth (i.e., the first clear well).[13]
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent colistin MIC results.
References
- 1. To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - ZA [thermofisher.com]
- 13. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mibius.de [mibius.de]
- 15. nzmn.org.nz [nzmn.org.nz]
- 16. Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing | Microbiologia Medica [pagepressjournals.org]
- 17. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Search for a Practical Method for Colistin Susceptibility Testing: Have We Found It by Going Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. EUCAST: Colistin susceptibility testing [eucast.org]
- 23. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. EUCAST: News [eucast.org]
- 27. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mjima.org [mjima.org]
- 29. microbenotes.com [microbenotes.com]
- 30. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 31. Colistin [himedialabs.com]
colistin degradation and stability in laboratory solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of colistin in common laboratory solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between colistin sulfate and colistin methanesulfonate (CMS)?
A1: Colistin is available in two primary forms: colistin sulfate and sodium colistin methanesulfonate (CMS).[1] Colistin sulfate is the active form of the drug.[2] CMS is an inactive prodrug that undergoes hydrolysis in aqueous solutions to form active colistin.[2][3] This conversion is crucial to understand, as the antibacterial activity of a CMS solution depends on the formation of colistin.[1] It is critical to note that these two forms are not interchangeable for experimental purposes.[2]
Q2: How should I prepare and store a colistin stock solution?
A2: For maximum stability, prepare colistin sulfate stock solutions in sterile Milli-Q water.[1] Colistin is very stable in water, with studies showing it remains stable for up to 60 days at 4°C.[1][4][5] For longer-term storage, aliquoting and freezing at -70°C or -80°C is recommended, especially for samples in a plasma matrix, where stability is significantly better at these temperatures compared to -20°C.[6] Avoid repeated freeze-thaw cycles.[3]
Q3: My colistin appears to be losing activity in my experiments. What are the common causes?
A3: Loss of colistin activity is typically due to two main factors: chemical degradation and physical adsorption.
-
Chemical Degradation: Colistin is less stable at neutral to alkaline pH.[7] In buffered solutions like isotonic phosphate buffer (pH 7.4), significant degradation can occur, especially at 37°C.[1][4][5] The primary degradation mechanism is racemization.[4][7]
-
Physical Adsorption: Colistin is a cationic, amphipathic molecule that readily binds to plastics and glass.[8][9] This adsorption to labware such as microplates, test tubes, and pipette tips can lead to a substantial loss of the effective drug concentration in your solution.[8][10]
Troubleshooting Guide
Problem: My measured colistin concentration is significantly lower than the nominal concentration.
-
Possible Cause 1: Adsorption to Labware.
-
Explanation: Colistin is known to adhere extensively to a range of laboratory materials, including polystyrene and soda-lime glass.[8][9][10] This can lead to a dramatic reduction in the actual concentration of colistin in your working solutions. In some experiments using polystyrene microplates, starting concentrations have been found to be below the lower limit of quantification.[8][10] The half-life of colistin loss due to adsorption can be as short as 0.9 hours.[8]
-
Solution:
-
Choose the Right Material: Whenever possible, use low-protein-binding polypropylene labware for all experiments involving colistin.[8][9][10]
-
Minimize Dilution Steps: When preparing serial dilutions in protein-free media, minimize the number of steps to reduce cumulative loss from adsorption at each transfer.[8][10]
-
Consider Blocking Agents: In some contexts, the use of surfactants or proteins like BSA has been explored to reduce non-specific binding, though this may not be suitable for all applications.[11]
-
-
-
Possible Cause 2: Chemical Instability in Your Medium.
-
Explanation: The stability of colistin is highly dependent on the pH and temperature of the solution. If your experiment is conducted in a buffer with a neutral pH (e.g., pH 7.4) and at a physiological temperature (37°C), degradation is accelerated.[1][12] For example, colistin is stable in water at 37°C for up to 120 hours, but significant degradation is observed under the same conditions in isotonic phosphate buffer (pH 7.4).[1][4][5]
-
Solution:
-
Prepare Solutions Freshly: For experiments in physiological buffers, prepare colistin solutions immediately before use.
-
Control pH: If your experimental design allows, using a more acidic buffer (pH < 5.5) can improve stability.[7]
-
Maintain Low Temperature: Keep solutions at 4°C whenever they are not in active use during the experiment.
-
-
Problem: I am using Colistin Methanesulfonate (CMS) and see variable antibacterial activity.
-
Possible Cause: Inconsistent Hydrolysis to Active Colistin.
-
Explanation: CMS itself has minimal intrinsic antibacterial activity.[1][5] Its effectiveness relies on its hydrolysis to active colistin. This conversion process is dependent on time, temperature, and concentration.[13][14] In aqueous solutions at 37°C, the conversion can be rapid, with significant colistin formation within 24 to 48 hours.[1][5] However, at 4°C, there is almost no formation of colistin, even after two days.[1][5]
-
Solution:
-
Pre-incubation: If your experiment requires the active form, you may need to pre-incubate the CMS solution at 37°C to allow for conversion to colistin. The time required for maximum conversion can vary.[1]
-
Use Fresh Solutions: To study the prodrug form, use freshly prepared CMS solutions and keep them chilled to minimize hydrolysis before the experiment begins. In Mueller-Hinton broth at 37°C, insignificant conversion was observed in the first 30 minutes.[1][5]
-
Be Aware of Concentration Effects: The hydrolysis of CMS is also concentration-dependent. More dilute solutions may show different conversion kinetics than highly concentrated ones.[13][14]
-
-
Data Summary Tables
Table 1: Stability of Colistin Sulfate in Various Aqueous Solutions
| Medium | Temperature | pH | Duration | Remaining Colistin A | Remaining Colistin B | Citation(s) |
| Milli-Q Water | 4°C | ~5.6 - 6.0 | 60 days | 97.4% | 105.3% | [1] |
| Milli-Q Water | 37°C | ~5.6 - 6.0 | 120 hours | No decrease observed | No decrease observed | [1] |
| Isotonic Phosphate Buffer | 37°C | 7.4 | 120 hours | ~40% | ~60% | [1] |
| Human Plasma | 37°C | 7.4 | 120 hours | ~50% | ~70% | [1] |
| Human Plasma | -20°C | 7.4 | 8 months | ~65% | - | [6] |
| Human Plasma | -80°C | 7.4 | 8 months | >93% | - | [6] |
Table 2: Impact of Labware Material on Colistin Concentration Recovery (at 24 hours)
| Labware Material | Initial Concentration | Concentration after 24h | Half-life of Loss | Citation(s) |
| Soda-Lime Glass Tubes | 44-102% of expected | 8-90% of expected | 0.9 - 12 hours | [8][10] |
| Polypropylene Tubes | 44-102% of expected | 8-90% of expected | 0.9 - 12 hours | [8][10] |
| Polystyrene Tubes | 44-102% of expected | 8-90% of expected | 0.9 - 12 hours | [8][10] |
| Low-Protein-Binding Microtubes | 63-99% of expected | 59-90% of expected | - | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation and Storage of Colistin Sulfate Stock Solution
-
Materials:
-
Colistin sulfate powder
-
Sterile, pyrogen-free Milli-Q water or equivalent ultrapure water.
-
Sterile, low-protein-binding polypropylene conical tubes (e.g., 15 mL or 50 mL).
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes (e.g., 1.5 mL).
-
-
Procedure:
-
Weigh the desired amount of colistin sulfate powder in a sterile conical tube.
-
Add the calculated volume of sterile Milli-Q water to achieve the target stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved. Avoid excessive frothing.[15]
-
Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This prevents contamination and avoids multiple freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
-
Storage:
Protocol 2: Overview of Colistin Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow. Specific parameters (e.g., column, mobile phase, detector settings) must be optimized and validated for your specific application.
-
Objective: To separate and quantify colistin A and colistin B from other components in a sample.
-
General Method:
-
Sample Preparation:
-
Derivatization: Colistin lacks a strong chromophore, so pre-column derivatization is typically required for UV or fluorescence detection. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][17]
-
Chromatographic Separation:
-
Detection and Quantification:
-
The fluorescence detector is set to excitation and emission wavelengths appropriate for the derivatizing agent (e.g., 260 nm excitation and 315 nm emission for FMOC).[17]
-
Concentrations are determined by comparing the peak areas of the samples to a standard curve prepared with known concentrations of colistin standards.
-
-
Visualizations
Figure 1. Troubleshooting decision tree for low or inconsistent colistin activity.
Figure 2. A typical experimental workflow for assessing colistin stability.
Figure 3. Simplified pathway of CMS conversion and subsequent colistin degradation.
References
- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalrph.com [globalrph.com]
- 16. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Colistin Technical Support Center: Proper Storage, Handling, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of colistin for research applications. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between colistin sulfate and colistin methanesulfonate (CMS)?
Colistin is available in two primary forms: colistin sulfate and colistin methanesulfonate (CMS), also known as colistimethate sodium. It is crucial to understand their differences as they are not interchangeable.
-
Colistin Sulfate: This is the active form of the antibiotic. It is stable in its lyophilized form and in aqueous solutions.[1][2] Colistin sulfate is typically used for in vitro susceptibility testing and research applications where the direct, active form is required.
-
Colistin Methanesulfonate (CMS): This is an inactive prodrug of colistin.[3] It is less toxic than colistin sulfate and is the form administered parenterally in clinical settings. In aqueous solutions and in vivo, CMS hydrolyzes to release the active colistin. This conversion is dependent on factors like time, temperature, and pH.[4]
Q2: How should I store lyophilized (powder) colistin sulfate and CMS?
Lyophilized colistin sulfate and CMS are stable and should be stored according to the manufacturer's recommendations. General guidelines are as follows:
| Compound | Storage Temperature | Duration |
| Colistin Sulfate (Lyophilized Powder) | 2-8°C | Refer to manufacturer's expiry date |
| Colistin Methanesulfonate (Lyophilized Powder) | 20-25°C (Room Temperature) | Refer to manufacturer's expiry date |
Q3: How do I prepare and store a stock solution of colistin?
Proper preparation and storage of stock solutions are critical for experimental accuracy.
-
Reconstitution: To prepare a stock solution, reconstitute lyophilized colistin sulfate or CMS in sterile, nuclease-free water.[3][5] Gently swirl the vial to dissolve the powder completely, avoiding vigorous shaking to prevent frothing.[6]
-
Storage of Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
| Compound | Solvent | Storage Temperature | Stability |
| Colistin Sulfate | Water | 4°C | Up to 60 days[1][2] |
| -20°C | 1 month | ||
| -80°C | 6 months | ||
| Colistin Methanesulfonate (CMS) | Water | 4°C | Stable for up to 7 days with minimal conversion to colistin[4] |
| 25°C | Stable for up to 7 days with minimal conversion to colistin[4] | ||
| -20°C or -70°C | Stable for up to 24 hours with minimal conversion[5] |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with colistin.
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values.
Several factors can contribute to variability in MIC results.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: Troubleshooting workflow for inconsistent colistin MIC results.
-
Cause A: Adsorption to Labware: Colistin is a cationic peptide and is known to adsorb to the surface of certain plastics, particularly polystyrene, which is commonly used for 96-well plates.[7][8][9] This adsorption reduces the effective concentration of colistin in the experimental medium, leading to erroneously high MIC values.
-
Cause B: Degradation of Colistin in Solution: While colistin sulfate is stable in water, its stability decreases in certain buffers and media, especially at physiological pH and temperature.[1][2]
-
Solution: Prepare fresh working solutions of colistin for each experiment from a properly stored, frozen stock. Avoid using old or improperly stored stock solutions.
-
-
Cause C: Incorrect Susceptibility Testing Method: Disk diffusion and gradient diffusion (E-test) methods are considered unreliable for colistin susceptibility testing due to the poor diffusion of the large colistin molecule in agar.[10][11][12]
Issue 2: No antibacterial effect observed with Colistin Methanesulfonate (CMS) in a short-term in vitro experiment.
-
Cause: CMS is an inactive prodrug and requires time to hydrolyze into active colistin. In short-term experiments (e.g., a few hours), there may not be sufficient time for this conversion to occur, especially in standard microbiological media.[3] Studies have shown minimal conversion of CMS to colistin in Mueller-Hinton broth within 30 minutes.[1][2]
-
Solution: For in vitro experiments requiring the direct and immediate action of the antibiotic, use colistin sulfate. If you must use CMS, be aware of its conversion kinetics and factor that into your experimental design and interpretation of results.
-
Experimental Protocols
Protocol: Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the recommendations from CLSI and EUCAST for determining the MIC of colistin.
Materials:
-
Colistin sulfate
-
Sterile, nuclease-free water
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates (or low-binding plates)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Quality control (QC) strains (e.g., E. coli ATCC 25922 and a colistin-resistant strain)
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of colistin.
Procedure:
-
Prepare Colistin Stock Solution: Reconstitute colistin sulfate powder in sterile water to a concentration of 1024 µg/mL.[13] Aliquot and store at -80°C.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in CAMHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Standardize Inoculum: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Perform Serial Dilutions: a. In a 96-well polypropylene plate, add 50 µL of CAMHB to wells 2 through 12. b. Add 100 µL of the colistin working solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to the desired final concentration. Discard 50 µL from the last well.
-
Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well, including a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Incubation: Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.[13]
-
Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[15]
Mechanism of Action Visualization
Colistin exerts its bactericidal effect by disrupting the integrity of the Gram-negative bacterial outer membrane.
Colistin's Mechanism of Action on Gram-Negative Bacteria
Caption: Colistin disrupts the bacterial outer membrane by displacing stabilizing cations.
References
- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EUCAST: Colistin susceptibility testing [eucast.org]
- 11. Colistin and Polymyxin B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mjima.org [mjima.org]
Technical Support Center: Optimizing Colistin Dosage for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for colistin?
Colistin is a polycationic antibiotic that interacts electrostatically with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] This interaction competitively displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that stabilize the LPS, leading to membrane disruption, leakage of intracellular contents, and ultimately, cell death.[1][3] Colistin also possesses anti-endotoxin activity by binding to and neutralizing the LPS molecule.[1]
Q2: What are the main mechanisms of colistin resistance?
Colistin resistance can be either intrinsic or acquired.[2][3]
-
Intrinsic Resistance: Some bacteria, like Proteus mirabilis and Serratia marcescens, are naturally resistant to colistin.[2][4]
-
Acquired Resistance: This occurs through two primary mechanisms:
-
Chromosomal Mutations: Mutations in two-component regulatory systems, such as PmrA-PmrB and PhoP-PhoQ, are the most common cause.[2][4] These mutations lead to the modification of the lipid A portion of LPS by adding positively charged molecules (phosphoethanolamine or L-Ara4N), which reduces colistin's binding affinity.[2][4][5] Inactivation of the mgrB gene, a negative regulator of the PhoP-PhoQ system, is a frequent cause of resistance in Klebsiella pneumoniae.[5]
-
Plasmid-Mediated Resistance: The mobile colistin resistance (mcr) genes, most notably mcr-1, can be transferred between bacteria via plasmids.[3][5] These genes encode enzymes that add phosphoethanolamine to lipid A, conferring resistance.[2]
-
Q3: Which in vitro susceptibility testing method is recommended for colistin?
The joint CLSI-EUCAST polymyxin breakpoint working group recommends broth microdilution (BMD) as the gold standard and only validated method for determining the Minimum Inhibitory Concentration (MIC) of colistin.[6][7][8] Other methods have significant limitations:
-
Disk Diffusion: This method is unreliable due to the poor diffusion of the large colistin molecule into agar, which can lead to inaccurate results.[6][7][9][10]
-
Gradient Diffusion (E-test): This method often underestimates MIC values, especially for resistant strains, leading to potentially false susceptible results.[7][11]
-
Automated Systems (e.g., Vitek-2): These systems have shown variable performance and may not provide clear or accurate MIC levels, especially for borderline resistant isolates.[6][12]
Q4: What is colistin heteroresistance and why is it a concern?
Heteroresistance is a phenomenon where a subpopulation of bacteria within a larger, susceptible population exhibits resistance to an antibiotic.[7] With colistin, this means that while a standard MIC test may indicate susceptibility, resistant subpopulations can survive and multiply upon exposure.[1] This is often observed in time-kill assays as initial rapid killing followed by significant regrowth, even at high colistin concentrations.[1][13] The presence of heteroresistance can lead to treatment failure and is not detectable by standard MIC testing alone.[1]
Troubleshooting Guide
Q1: Why are my colistin MIC results inconsistent or not reproducible?
Inconsistent MIC results are a common challenge. Consider the following factors:
-
Adsorption to Labware: Colistin is a cationic peptide that avidly binds to plastics, particularly polystyrene, which is commonly used for 96-well microtiter plates.[14] This binding can reduce the effective concentration of colistin in the wells, leading to falsely elevated MICs.[14] Using low-protein-binding materials may help mitigate this issue.
-
Media Composition: Always use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[6] The concentration of divalent cations (Mg²⁺ and Ca²⁺) is critical, as they compete with colistin for binding sites on the bacterial membrane.
-
Colistin Formulation: Only colistin sulfate powder should be used for preparing solutions for in vitro testing.[7] The inactive prodrug, colistimethate sodium (CMS), hydrolyzes in vitro to active colistin, but this conversion is slow and can lead to variable and inaccurately high MIC values.[7][15]
Q2: I observed "skipped wells" in my broth microdilution assay. What does this mean?
"Skipped wells" refer to a phenomenon where bacterial growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations. This can sometimes occur with colistin. If you encounter this, it is recommended to subculture from the turbid wells to rule out contamination.[16] The MIC should be read as the lowest concentration that completely inhibits visible growth.
Q3: My time-kill assay shows initial killing followed by bacterial regrowth after a few hours. Is the experiment flawed?
This is not necessarily an experimental flaw but may be indicative of colistin heteroresistance.[1][13] A subpopulation of resistant bacteria can survive the initial exposure and begin to multiply, leading to regrowth, sometimes as early as 3-6 hours post-exposure.[1][13] This highlights a limitation of standard MIC testing and is a key pharmacodynamic characteristic of colistin.
Q4: The MIC value from a gradient diffusion test (E-test) is lower than the one from my broth microdilution (BMD). Which result should I trust?
You should trust the result from the broth microdilution (BMD) assay. BMD is the internationally recognized reference method.[6][11] Gradient diffusion tests like the E-test are known to have issues with colistin and can underestimate the true MIC, potentially misclassifying a resistant isolate as susceptible.[7][11]
Quantitative Data Summary
Table 1: Interpretive Criteria for Colistin Minimum Inhibitory Concentration (MIC)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Source |
| Enterobacterales | ≤ 2 µg/mL | - | > 2 µg/mL | |
| Pseudomonas aeruginosa | ≤ 2 µg/mL | - | > 2 µg/mL | |
| Acinetobacter spp. | ≤ 2 µg/mL | - | ≥ 4 µg/mL | [11] |
Note: Interpretive criteria are subject to updates by regulatory bodies like CLSI and EUCAST.
Table 2: Typical Experimental Parameters for a Colistin Time-Kill Assay
| Parameter | Typical Value / Range | Notes | Source |
| Bacterial Inoculum | ~5 x 10⁵ to 1 x 10⁶ CFU/mL | Prepare from a logarithmic phase culture. | [13][17][18] |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Ensures standardized cation concentration. | [13] |
| Colistin Concentrations | 0.5x, 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC | A wide range is used to assess concentration-dependent killing. | [13] |
| Sampling Time Points | 0, 0.5, 1, 2, 4, 6, 12, 24 hours | Frequent early sampling captures rapid killing kinetics. | [13][17] |
| Incubation | 35-37°C with shaking | Standard incubation conditions. | [17] |
| Quantification | Viable colony counts (CFU/mL) on agar plates | Standard method for assessing bacterial viability. | [17] |
| Synergy Definition | ≥ 2-log₁₀ decrease in CFU/mL with combination vs. most active single agent | Standard definition when testing combinations. | [17] |
Experimental Protocols
Protocol 1: Colistin Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on CLSI and ISO guidelines.[9][11][12]
-
Preparation of Colistin Stock Solution:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, suspend 3-5 colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation (96-Well Microtiter Plate):
-
Add 100 µL of CAMHB to all wells.
-
Add 100 µL of the colistin stock solution to the first column of wells and perform two-fold serial dilutions across the plate, resulting in final concentrations typically ranging from 0.125 to 64 µg/mL.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
-
Incubation and Interpretation:
Protocol 2: Colistin Time-Kill Assay
This protocol outlines a standard time-kill kinetic study.[13][17]
-
Preparation:
-
Prepare a bacterial inoculum in the logarithmic phase of growth in CAMHB.
-
Prepare colistin solutions in CAMHB at the desired multiples of the predetermined MIC (e.g., 0.5x, 1x, 4x, 16x MIC).
-
-
Assay Procedure:
-
Dilute the logarithmic-phase culture in pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Add the prepared colistin solutions to the bacterial suspensions. Include a growth control tube containing no colistin.
-
Incubate all tubes at 37°C with constant shaking.[17]
-
-
Sampling and Viable Counting:
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of the aliquot in sterile saline to neutralize the antibiotic effect.
-
Plate a defined volume (e.g., 50-100 µL) of each dilution onto nutrient or Mueller-Hinton agar plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point. The lower limit of detection is typically around 20-100 CFU/mL.[13]
-
Plot the log₁₀ CFU/mL versus time for each colistin concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
References
- 1. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 4. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges [mdpi.com]
- 5. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjima.org [mjima.org]
- 7. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 11. Colistin and Polymyxin B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing | Microbiologia Medica [pagepressjournals.org]
- 17. Time-kill assays. [bio-protocol.org]
- 18. actascientific.com [actascientific.com]
Technical Support Center: Troubleshooting Colistin Toxicity in Cell Culture
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing colistin-induced toxicity in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is colistin and why is it toxic to eukaryotic cells?
Colistin (also known as Polymyxin E) is a last-resort antibiotic used against multidrug-resistant Gram-negative bacteria.[1][2] Its bactericidal action involves disrupting the bacterial cell membrane.[3][4] However, this membrane-targeting mechanism is not entirely specific to bacteria. At higher concentrations, colistin can interact with the plasma membranes of eukaryotic cells, leading to increased permeability, disruption of cellular integrity, and eventual cell death.[3][5] The primary mechanism of toxicity in mammalian cells is the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[1][6][7][8]
Q2: What are the common signs of colistin toxicity in a cell culture experiment?
Common indicators of colistin-induced cytotoxicity include:
-
Reduced Cell Viability: A dose- and time-dependent decrease in the number of living cells, often measured by assays like MTT or LDH release.[2][9][10]
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.[11]
-
Increased Apoptosis: Evidence of programmed cell death, which can be confirmed by measuring the activation of caspases (e.g., caspase-3, -8, -9).[6][7][8][12]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and a corresponding decrease in endogenous antioxidants like glutathione (GSH).[1][2][7]
-
Mitochondrial Dysfunction: Dissipation of the mitochondrial membrane potential.[1][2][7]
Q3: What concentrations of colistin are typically toxic to cells?
Colistin's toxic concentrations vary significantly depending on the cell line and exposure duration. For example, in PC12 neuronal cells, concentrations from 25 µM to 400 µM have been shown to progressively decrease cell viability over 6 to 24 hours.[2][11] In human kidney (HK-2) cells, toxicity is observed in a dose-dependent manner, with significant effects seen at concentrations of 25 µg/mL and higher over 12 to 72 hours.[12] It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate experimental concentrations.
Q4: Which cell lines are most commonly used to model colistin-induced organ toxicity?
-
Nephrotoxicity (Kidney): Human kidney proximal tubular epithelial cells (HK-2) and Vero cells (monkey kidney epithelial) are frequently used.[12][13][14]
-
Neurotoxicity (Nerve): PC12 cells (rat pheochromocytoma) and Neuroblastoma-2a (N2a) cells are common models for studying neuronal cell death.[1][6][7][8]
Troubleshooting Guide
Q5: I'm observing high cell death even at concentrations considered low in the literature. What could be the cause?
Several factors could contribute to this issue:
-
Cell Line Sensitivity: Your specific cell line or even a sub-clone may be inherently more sensitive to colistin.
-
Culture Conditions: Factors like low serum concentration, high cell density, or nutrient depletion can exacerbate cellular stress and increase sensitivity to toxins.
-
Colistin Salt Form and Purity: Ensure you are using a consistent and high-purity source of colistin. Different salt forms (e.g., sulfate vs. colistimethate sodium) have different potencies and conversion rates to the active form.
-
Inaccurate Concentration: Double-check all calculations and dilutions. Errors in preparing stock solutions can lead to unintentionally high final concentrations.
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in protocol execution.
-
Standardize Inoculum: Ensure a consistent number of cells are seeded for each experiment and allow them to adhere and stabilize for the same amount of time (e.g., 24 hours) before adding colistin.[13]
-
Control Passage Number: Use cells within a defined, low passage number range, as high-passage cells can have altered phenotypes and sensitivities.
-
Automate Pipetting: If possible, use automated or multi-channel pipettes for adding reagents to reduce human error.
-
Consistent Incubation Times: Adhere strictly to the planned exposure times for colistin treatment.
-
Include Controls: Always include an untreated (vehicle) control and a positive control for cell death if applicable.
Q7: How can I reduce colistin's toxicity to my cells without compromising its antibacterial activity in a co-culture model?
This is a significant challenge in host-pathogen studies. Potential strategies include:
-
Co-treatment with Antioxidants: N-acetylcysteine (NAC) has been shown to partially mitigate colistin-induced cytotoxicity and apoptosis by reducing oxidative stress.[1][2]
-
Use of Protective Agents: Some studies have explored combining colistin with other compounds. For example, nisin was found to reduce colistin's toxicity to Vero cells.[13] Dextrin conjugation has also been shown to reduce cellular uptake and toxicity in kidney cells.[14][15]
-
Modulating Cellular Pathways: Inducing efflux pumps like P-glycoprotein (P-gp) has been shown to decrease colistin-induced nephrotoxicity in cultured human proximal tubular cells.[12]
Data Presentation: Colistin Cytotoxicity
Table 1: Summary of Colistin-Induced Cytotoxicity in Various Cell Lines
| Cell Line | Colistin Concentration | Exposure Time | Key Observations | Reference(s) |
| PC12 (Rat Neuronal) | 0 - 400 µM | 6, 12, 24 hours | Dose- and time-dependent decrease in cell viability; induction of apoptosis and ROS production. | [1][2][11] |
| Neuroblastoma-2a (Mouse Neuronal) | 50 - 200 µM | Not Specified | Induced apoptotic cell death; increased ROS levels and mitochondrial dysfunction. | [6][7] |
| HK-2 (Human Kidney) | 25, 50, 100 µg/mL | 12, 24, 48, 72 hours | Dose- and time-dependent inhibition of cell proliferation; increased caspase 3/7 activity. | [12] |
| Vero (Monkey Kidney) | 1 mg/mL | 24 hours | Clear cytotoxic effect observed. | [13] |
| mRTECs (Mouse Renal Tubular) | 200 µM | 24 hours | Significant decrease in cell vitality and increase in LDH release. | [9] |
Key Signaling Pathways
Colistin toxicity is primarily mediated through the induction of oxidative stress , which triggers mitochondrial dysfunction and subsequent apoptosis. Key events include the generation of ROS, an imbalance in the Bax/Bcl-2 ratio, the release of cytochrome c, and the activation of the caspase cascade.[6][7][8] Additionally, pathways like the Aryl Hydrocarbon Receptor (AhR)/CYP1A1 have been implicated in mediating these effects.[1][2]
Experimental Protocols
Protocol 1: Assessing Colistin Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
Cell line of interest (e.g., HK-2)
-
Complete culture medium
-
96-well cell culture plates
-
Colistin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Colistin Treatment: Prepare serial dilutions of colistin in complete medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the desired colistin concentrations (e.g., 0, 25, 50, 100, 200 µg/mL). Include untreated control wells containing only medium.
-
Incubation: Incubate the plate for the desired time points (e.g., 12, 24, 48 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control wells.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Toxicity
This protocol assesses whether an antioxidant can rescue cells from colistin-induced toxicity.
Methodology:
-
Cell Seeding: Follow Step 1 from the MTT protocol.
-
Pre-treatment (Optional but Recommended): Some protocols include pre-treating cells with NAC for 1-2 hours before adding colistin. Remove the old medium and add medium containing the desired NAC concentration (e.g., 1-5 mM).
-
Co-treatment: Prepare colistin dilutions in a medium that also contains the final desired concentration of NAC. Remove the pre-treatment medium (if used) and add the colistin + NAC co-treatment medium to the wells.
-
Experimental Groups:
-
Control (medium only)
-
Colistin only (various concentrations)
-
NAC only
-
Colistin + NAC
-
-
Incubation and Assessment: Incubate for the desired time (e.g., 24 hours). Assess cell viability using the MTT assay (Protocol 1) or measure apoptosis (e.g., Caspase-Glo assay).
-
Data Analysis: Compare the viability of cells treated with "Colistin only" to those treated with "Colistin + NAC" to determine if NAC provided a protective effect.[1][2]
References
- 1. Colistin Induces Oxidative Stress and Apoptotic Cell Death through the Activation of the AhR/CYP1A1 Pathway in PC12 Cel… [ouci.dntb.gov.ua]
- 2. Colistin Induces Oxidative Stress and Apoptotic Cell Death through the Activation of the AhR/CYP1A1 Pathway in PC12 Cells [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Colistin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Colistin-indiced apoptosis of neuroblastoma-2a cells involves the generation of reactive oxygen species, mitochondria dysfunction and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin-Induced Apoptosis of Neuroblastoma-2a Cells Involves the Generation of Reactive Oxygen Species, Mitochondrial Dysfunction, and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colistin-induced apoptosis in PC12 cells: involvement of the mitochondrial apoptotic and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. P-Glycoprotein Induction Ameliorates Colistin Induced Nephrotoxicity in Cultured Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Effect between Colistin and Bacteriocins in Controlling Gram-Negative Pathogens and Their Potential To Reduce Antibiotic Toxicity in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Colistin Interference in Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the antibiotic colistin in their laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is colistin and why is it a concern for laboratory assays?
Colistin is a polymyxin antibiotic used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. Its chemical structure, a polycationic peptide, can lead to non-specific binding and interactions with various assay components, potentially causing inaccurate and misleading results.
Q2: Which laboratory assays are known to be affected by colistin interference?
Several types of assays are susceptible to interference from colistin, including:
-
Antimicrobial Susceptibility Testing (AST): Particularly disk diffusion and some automated systems.[1][2]
-
Biochemical and Immunoassays: A wide range of tests for cardiac markers, hormones, tumor markers, and coagulation parameters have shown significant interference.[3][4]
-
Cell-Based Assays: Colistin can be cytotoxic, inducing apoptosis and cell cycle arrest, which can confound the results of toxicology and drug efficacy studies.[5][6][7]
-
Endotoxin (LPS) Assays: Due to its high affinity for lipopolysaccharide (LPS), colistin can neutralize endotoxins, potentially leading to an underestimation of endotoxin levels.[8][9][10]
Q3: What are the mechanisms behind colistin interference?
The primary mechanism is the electrostatic interaction of the positively charged colistin molecule with negatively charged molecules in the assay system. This can lead to:
-
Binding to assay surfaces: Colistin can adhere to plastic surfaces of microtiter plates, affecting the availability of the drug and other reagents.[11]
-
Interaction with assay reagents: It can bind to antibodies, enzymes, or substrates, inhibiting or enhancing their activity.
-
Direct effects on cells: In cell-based assays, colistin can disrupt cell membranes, leading to cytotoxicity.[5][7]
-
Neutralization of analytes: As seen with its binding to LPS.[8][10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Antimicrobial Susceptibility Testing (AST) for Colistin
Symptoms:
-
Discrepancies between different AST methods (e.g., disk diffusion vs. broth microdilution).[1]
-
Poor reproducibility of Minimum Inhibitory Concentration (MIC) values.
-
"Skipped wells" in broth microdilution assays.[2]
Possible Cause: Colistin's polycationic nature leads to poor diffusion in agar and binding to plastic surfaces, which can affect the accuracy of many standard AST methods.[1][2][11]
Troubleshooting Steps:
-
Method Selection: The reference method for colistin susceptibility testing is broth microdilution (BMD) as recommended by EUCAST and CLSI.[1][11] Avoid using disk diffusion or automated systems that have not been validated for colistin.
-
Quality Control: Always include both a susceptible quality control strain (e.g., E. coli ATCC 25922) and a colistin-resistant strain (e.g., E. coli NCTC 13846 containing mcr-1) to ensure the validity of your results.[1]
-
Visual Inspection: Carefully inspect BMD plates for "skipped wells" (growth in higher concentration wells but not in lower ones), which can be a sign of heteroresistance or other issues. Subculturing from turbid wells can help rule out contamination.
Issue 2: Clinically Incongruent Results in Biochemical or Immunoassays from Patients on Colistin Therapy
Symptoms:
-
Unexpectedly high or low values for various analytes that do not match the patient's clinical presentation.[3][4]
Possible Cause: Direct interference of colistin with the assay chemistry. A case report documented significant bias in a wide range of assays.[3][4]
Troubleshooting Steps:
-
Review Sampling Time: If possible, collect blood samples before the next colistin dose to minimize the concentration of the drug in the sample.
-
Consult Laboratory: Inform the clinical laboratory that the patient is receiving colistin, as they may have alternative testing methods or be able to add a cautionary note to the results.
-
Consider Alternative Markers: If interference is suspected, consider using alternative diagnostic markers that are less likely to be affected.
Quantitative Data on Colistin Interference in Biochemical Assays
| Assay | Bias During Colistin Treatment (%) |
| CK-MB mass | +268.80 |
| ProBNP | Significantly High |
| TSH | -75 to +268.80 |
| FT4 | -75 to +268.80 |
| Anti-TPO | -75 to +268.80 |
| B-HCG | -75 to +268.80 |
| Estradiol | -75 to +268.80 |
| Prolactin | -75 to +268.80 |
| CA 125 | -75 to +268.80 |
| CA 15-3 | -75 to +268.80 |
| CA 19-9 | -75 to +268.80 |
| Vitamin B12 | -75 to +268.80 |
| C-Peptide | -75 to +268.80 |
| D-Dimer | -75 to +268.80 |
| PTH | -75 to +268.80 |
| 25-hydroxy vitamin D | -75 to +268.80 |
| PT | -75 to +268.80 |
| INR | -75 to +268.80 |
| APTT | -75 to +268.80 |
| Data from a case report where blood was drawn during colistin infusion.[3][4] |
Issue 3: High Cytotoxicity Observed in Cell-Based Assays
Symptoms:
Possible Cause: Colistin is known to have cytotoxic effects on mammalian cells, which can interfere with the evaluation of other compounds.[5][6]
Troubleshooting Steps:
-
Dose-Response Curve: Determine the cytotoxic concentration range of colistin on your specific cell line to identify a non-toxic working concentration for your experiments.
-
Time-Course Experiment: Assess the time-dependent effects of colistin on cell viability to establish an appropriate experimental window.
-
Consider Colistin-Free Controls: If the experiment allows, include a set of controls that are not exposed to colistin to differentiate between the effects of your test compound and the antibiotic.
Quantitative Data on Colistin Cytotoxicity
| Cell Line | Colistin Concentration | Effect |
| Vero cells | 1 mg/ml | Clearly toxic |
| PC12 cells | 25-400 µM | Time- and concentration-dependent decrease in cell viability and induction of apoptosis |
| Data from in vitro studies.[5][7] |
Experimental Protocols & Visualizations
Protocol: Broth Microdilution (BMD) for Colistin Susceptibility Testing
This protocol is a simplified representation based on the principles recommended by EUCAST and CLSI.
-
Prepare Colistin Stock Solution: Dissolve colistin sulfate in sterile distilled water to create a stock solution.
-
Prepare Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilutions: Perform serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible growth.
Caption: Workflow for Colistin Broth Microdilution (BMD) Susceptibility Testing.
Signaling Pathway: Colistin's Mechanism of Action and Interference
This diagram illustrates the primary mechanism of colistin's antibacterial action and how its chemical properties can lead to interference in laboratory assays.
Caption: Colistin's dual role as an antibiotic and a source of assay interference.
References
- 1. mjima.org [mjima.org]
- 2. nzmn.org.nz [nzmn.org.nz]
- 3. False Laboratory Test Result Through Colistin Interference in an Intensive Care Patient: Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect between Colistin and Bacteriocins in Controlling Gram-Negative Pathogens and Their Potential To Reduce Antibiotic Toxicity in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest in a model of colistin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the ability of colistin, amoxicillin (components of Potencil® ), and fluoroquinolones to attenuate bacterial endotoxin- and Shiga exotoxin-mediated cytotoxicity-In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Colistin Susceptibility: A Comparative Guide to Clinical Breakpoints and ECOFFs
For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial susceptibility testing is paramount. When it comes to a last-resort antibiotic like colistin, the interpretation of minimum inhibitory concentration (MIC) data through the lens of clinical breakpoints versus Epidemiological Cutoff Values (ECOFFs) is critical for both clinical decision-making and resistance surveillance. This guide provides a comprehensive comparison of these two key interpretive criteria, supported by the latest data and methodologies from leading international bodies.
At the heart of interpreting colistin susceptibility are two distinct but related concepts: clinical breakpoints and Epidemiological Cutoff Values (ECOFFs). While both are derived from MIC data, their purpose, determination, and clinical application differ significantly. Clinical breakpoints are established to predict the likelihood of therapeutic success in a patient, whereas ECOFFs serve to differentiate between bacterial populations with and without acquired resistance mechanisms.
Defining the Divide: Clinical Breakpoints vs. ECOFFs
Clinical Breakpoints are MIC values that categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to an antibiotic.[1][2][3] These values are determined by integrating three main sources of data:
-
Microbiological data: The distribution of MICs for a given bacterial species.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) data: Information on how the drug is absorbed, distributed, metabolized, and excreted by the body, and its killing activity against the bacteria.[3][4][5]
-
Clinical outcome data: Evidence from clinical trials on the effectiveness of the antibiotic in treating infections caused by the specific bacteria.
The primary goal of a clinical breakpoint is to guide clinicians in selecting the most appropriate antibiotic therapy for their patients.[2][3]
Epidemiological Cutoff Values (ECOFFs) , also referred to as epidemiological cutoff values (ECVs) by the Clinical and Laboratory Standards Institute (CLSI), are used to distinguish between wild-type (WT) organisms, which are devoid of phenotypically detectable acquired resistance mechanisms, and non-wild-type (nWT) organisms that may harbor such resistance.[6][7][8][9] ECOFFs are based solely on the analysis of MIC distributions from a large number of isolates.[6][7] They are a microbiological parameter and do not necessarily predict clinical outcome.[6] Their main application is in antimicrobial resistance surveillance to monitor the emergence and spread of resistant bacterial populations.[10]
A Tale of Two Committees: EUCAST and CLSI
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) are the two major international organizations responsible for setting breakpoints and ECOFFs. While they collaborate on many fronts, there can be differences in their recommendations for certain antibiotics, including colistin.
Quantitative Comparison: Colistin Breakpoints and ECOFFs
The following tables summarize the current (as of early 2024) colistin clinical breakpoints and ECOFFs from EUCAST and CLSI for key Gram-negative pathogens. It is important to note that for some organisms, a "Susceptible" category may not be defined, reflecting the challenges and potential for toxicity associated with colistin treatment.[5]
Table 1: EUCAST Colistin Clinical Breakpoints and ECOFFs (mg/L)
| Organism | Susceptible (S) | Resistant (R) | ECOFF |
| Enterobacterales | ≤ 2 | > 2 | 2 |
| Pseudomonas aeruginosa | ≤ 4 | > 4 | 4 |
| Acinetobacter baumannii | ≤ 2 | > 2 | 2 |
Source: EUCAST Breakpoint Tables v 14.0, 2024[13]
Table 2: CLSI Colistin Clinical Breakpoints and Epidemiological Cutoff Values (ECVs) (mg/L)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) | ECV |
| Enterobacterales | — | ≤ 2 | ≥ 4 | ≤ 2 |
| Pseudomonas aeruginosa | — | ≤ 2 | ≥ 4 | ≤ 2 |
| Acinetobacter baumannii | — | ≤ 2 | ≥ 4 | ≤ 2 |
Source: CLSI M100, 34th ed., 2024
It is noteworthy that the FDA has not recognized the CLSI breakpoints for colistin, citing limited and inconclusive pharmacokinetic/pharmacodynamic and clinical data.[14]
The Path from MIC to Interpretation: A Visual Workflow
The following diagram illustrates the conceptual workflow from the generation of raw MIC data to the establishment and application of ECOFFs and clinical breakpoints.
Figure 1. Conceptual workflow for the determination and application of ECOFFs and clinical breakpoints from MIC data.
Experimental Protocols: The Foundation of Interpretation
Accurate and reproducible MIC data is the bedrock upon which both ECOFFs and clinical breakpoints are built. The internationally recognized standard for determining the MIC of antibacterial agents is the broth microdilution (BMD) method, as detailed in ISO 20776-1.
Broth Microdilution (BMD) for Colistin MIC Determination (ISO 20776-1)
1. Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of colistin in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.
2. Materials:
-
Colistin Sulfate: Reference standard powder.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The recommended liquid growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on a non-selective agar medium.
-
0.9% Sterile Saline.
-
McFarland 0.5 Turbidity Standard.
-
Quality Control Strains: e.g., Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.
3. Methodology:
-
Preparation of Colistin Stock Solution: A stock solution of colistin is prepared in sterile distilled water. From this, serial twofold dilutions are made in CAMHB to achieve the desired final concentrations in the microtiter plate wells.
-
Inoculum Preparation: Several colonies of the test organism are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation of Microtiter Plates: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, which already contains 50 µL of the appropriate colistin dilution. This results in a final volume of 100 µL per well. A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included.
-
Incubation: The inoculated plates are incubated at 35 ± 1°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is read as the lowest concentration of colistin at which there is no visible growth (turbidity) in the well.
4. Quality Control: The MICs for the recommended quality control strains must fall within their established acceptable ranges for the test results to be considered valid.
Conclusion
The interpretation of colistin susceptibility is a complex but crucial aspect of managing multidrug-resistant Gram-negative infections and monitoring the evolution of resistance. While clinical breakpoints and ECOFFs are both derived from MIC data, they serve different purposes. Clinical breakpoints are indispensable for guiding patient treatment, integrating microbiological, PK/PD, and clinical data to predict therapeutic outcomes. In contrast, ECOFFs are a powerful tool for resistance surveillance, providing a standardized method for detecting the emergence of non-wild-type bacterial populations. For researchers and drug development professionals, a clear understanding of these distinctions, the methodologies behind them, and the specific values set by bodies like EUCAST and CLSI is essential for advancing the fight against antimicrobial resistance.
References
- 1. ecdc.europa.eu [ecdc.europa.eu]
- 2. Colistin MIC Determination From mcr-Carrying Bacteria [bio-protocol.org]
- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 4. How to: ECOFFs-the why, the how, and the don'ts of EUCAST epidemiological cutoff values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colistin Breakpoints Redux – or, the Fun Don’t Stop, Yo! [asm.org]
- 6. EUCAST: How to: ECOFFs—the why, the how, and the don'ts of EUCAST epidemiological cutoff values. CMI 2022. [eucast.org]
- 7. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 8. researchgate.net [researchgate.net]
- 9. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 10. Setting and Revising Antibacterial Susceptibility Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fortunejournals.com [fortunejournals.com]
- 13. megumed.de [megumed.de]
- 14. fda.gov [fda.gov]
A Researcher's Guide to Validating Colistin MIC Results with Molecular Methods
The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has been met with the concurrent rise of resistance, posing a significant threat to global health. Accurate and reliable determination of colistin susceptibility is paramount for effective patient management and epidemiological surveillance. However, traditional phenotypic methods for determining the Minimum Inhibitory Concentration (MIC) of colistin are fraught with challenges, necessitating validation with more definitive molecular techniques.
This guide provides a comprehensive comparison of phenotypic and molecular methods for colistin susceptibility testing, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Phenotypic vs. Molecular Methods: A Comparative Overview
Phenotypic methods measure the ability of an antibiotic to inhibit bacterial growth in vitro, providing a direct measure of resistance. Molecular methods, in contrast, detect the specific genetic determinants responsible for resistance. While phenotypic methods are essential for clinical decision-making, molecular methods provide crucial insights into the underlying resistance mechanisms, aiding in surveillance and infection control.
The reference standard for colistin susceptibility testing is the Broth Microdilution (BMD) method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Other methods like agar dilution, disk diffusion, and gradient tests are generally considered unreliable due to the poor diffusion of the large colistin molecule in agar.[2][3][4]
The primary mechanisms of colistin resistance involve modification of the lipopolysaccharide (LPS) layer of the bacterial outer membrane, which reduces colistin's binding affinity.[5] This is achieved either through chromosomal mutations in genes like pmrA/B, phoP/Q, and mgrB or, more alarmingly, through the acquisition of plasmid-mediated mobile colistin resistance (mcr) genes.[5] Molecular methods, particularly Polymerase Chain Reaction (PCR), are highly effective for detecting the presence of mcr genes.[6]
Table 1: Comparison of Broth Microdilution and PCR for Colistin Resistance Detection
| Feature | Broth Microdilution (BMD) | Molecular Methods (e.g., PCR) |
| Principle | Measures bacterial growth inhibition across a range of antibiotic concentrations. | Amplifies and detects specific DNA sequences associated with resistance. |
| Detection Target | Phenotypic expression of resistance (bacterial growth). | Genotypic marker of resistance (e.g., mcr-1 gene). |
| Provides MIC Value | Yes, it is the "gold standard" for determining the MIC.[6][7] | No, it only provides a qualitative (presence/absence) result.[6] |
| Identifies Mechanism | No, it cannot distinguish between chromosomal and plasmid-mediated resistance. | Yes, it can identify specific resistance genes like mcr-1, mcr-4, etc.[8] |
| Turnaround Time | 18-24 hours.[2] | 2-4 hours.[1] |
| Limitations | Labor-intensive, potential for "skipped wells" phenomenon with heteroresistant strains.[2][9] | Will not detect resistance from unknown or novel genes, or from chromosomal mutations. A negative result does not guarantee susceptibility.[10] |
Quantitative Data: Comparing Method Performance
Discrepancies between different testing methods highlight the need for molecular validation. Phenotypic results can be variable, and molecular methods can clarify ambiguous findings.
Case Study 1: Phenotypic vs. Genotypic Discrepancy
A study by Furqan et al. (2022) assessed colistin resistance in 172 carbapenem-resistant Enterobacterales isolates using a phenotypic method (colistin agar test) and a molecular method (PCR for the mcr-1 gene). The results showed a notable difference, underscoring that phenotypic resistance does not always correlate with the presence of the most well-known mobile resistance gene.
Table 2: Comparison of Colistin Agar Test and PCR for mcr-1 Detection [11]
| Method | Number of Resistant Isolates Detected (n=172) |
| Colistin Agar Test (Phenotypic) | 18 |
| Real-Time PCR (Genotypic, mcr-1 only) | 10 |
The discrepancy of 8 isolates suggests that their resistance was likely due to other mechanisms not detected by the mcr-1 specific PCR, such as other mcr gene variants or chromosomal mutations.[11]
Case Study 2: Performance of Commercial Phenotypic Systems vs. Reference Method
A 2022 study by Gultekin et al. compared the performance of several commercial automated systems and the E-test against the reference BMD method for 120 Gram-negative isolates. This data illustrates the variability among non-reference phenotypic methods.
Table 3: Performance of Various Phenotypic Methods Compared to Broth Microdilution (BMD) [4]
| Method | Sensitivity (%) | Specificity (%) | Very Major Errors (VME) | Major Errors (ME) |
| BD Phoenix | 90.90 | 98.14 | 1 | 5 |
| MicroScan | 95.45 | 98.14 | 1 | 2 |
| E-test | 96.96 | 98.14 | 1 | 1 |
VME: A resistant isolate is falsely reported as susceptible. ME: A susceptible isolate is falsely reported as resistant.
These results demonstrate that while some methods have high sensitivity, the occurrence of very major errors can have serious clinical implications, further strengthening the case for molecular confirmation of resistance.
Experimental Protocols
Broth Microdilution (BMD) for Colistin MIC Determination (Reference Method)
This protocol is based on the recommendations from CLSI and EUCAST.[1][12]
Materials:
-
Colistin sulfate salt (Sigma-Aldrich or equivalent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, untreated 96-well polystyrene microtiter plates
-
Bacterial isolates cultured for 18-24 hours on non-selective agar
-
0.5 McFarland turbidity standard
-
Sterile distilled water (dH₂O)
-
Control strains: E. coli ATCC 25922 (susceptible) and E. coli NCTC 13846 (mcr-1 positive, resistant)[6]
Procedure:
-
Stock Solution Preparation: Prepare a 1024 µg/mL stock solution of colistin sulfate in sterile dH₂O. Aliquot and store at -80°C until use.[12]
-
Working Solutions: Thaw a stock aliquot and prepare serial two-fold dilutions in CAMHB to achieve final well concentrations typically ranging from 0.06 to 64 µg/mL.
-
Inoculum Preparation: Select 3-5 colonies from an overnight culture plate and suspend in saline or CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Final Inoculum Dilution: Dilute the adjusted suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the microtiter plate.
-
Plate Inoculation: Dispense 50 µL of the appropriate colistin working solution into each well of the microtiter plate. Add 50 µL of the final bacterial inoculum to each well. Include a growth control well (100 µL of inoculum, no antibiotic) and a sterility control well (100 µL of broth, no inoculum) for each isolate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
PCR for Detection of the mcr-1 Gene
This protocol is a generalized procedure for the detection of the mcr-1 gene.
Materials:
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
mcr-1 forward and reverse primers
-
Taq DNA polymerase, dNTPs, and PCR buffer
-
Thermocycler
-
Agarose gel, electrophoresis equipment, and DNA stain (e.g., SYBR Safe)
-
Positive control DNA (mcr-1 positive strain) and negative control (nuclease-free water)
Procedure:
-
DNA Extraction: Extract genomic DNA from an overnight bacterial culture using a commercial kit according to the manufacturer’s instructions.
-
PCR Amplification: Prepare a PCR master mix. A typical reaction might include:
-
5 µL 10x PCR Buffer
-
1 µL 10mM dNTPs
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
0.25 µL Taq Polymerase
-
2 µL Template DNA
-
Nuclease-free water to a final volume of 50 µL
-
-
Thermocycling Conditions: Perform PCR with the following cycling conditions (annealing temperature may need optimization based on primer design):
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel. Visualize the DNA bands under UV light. The presence of a band of the expected size in the test sample lane (and positive control) indicates the presence of the mcr-1 gene.
Mandatory Visualizations
Caption: Workflow for colistin MIC validation.
Caption: Mechanism of mcr-1 mediated colistin resistance.
References
- 1. Development of New Tools to Detect Colistin-Resistance among Enterobacteriaceae Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjima.org [mjima.org]
- 3. Comparative Evaluation of Colistin Susceptibility Testing Using Agar Dilution and Broth Microdilution in Multidrug-resistant and Extensively Drug-resistant Gram-Negative Isolates [ejmm.journals.ekb.eg]
- 4. jarem.org [jarem.org]
- 5. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjima.org [mjima.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular characterization of colistin resistance in Gram negative isolates [mid.journals.ekb.eg]
- 9. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
Colistin vs. Polymyxin B: A Comparative In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of multidrug-resistant Gram-negative bacteria has led to a renewed interest in the polymyxin class of antibiotics, with colistin (polymyxin E) and polymyxin B being the primary agents used in clinical practice. Although structurally similar, subtle differences in their composition can influence their in vitro activity. This guide provides an objective comparison of the in vitro efficacy of colistin and polymyxin B, supported by experimental data, to aid researchers in their work.
Data Presentation: Quantitative Comparison
Minimum Inhibitory Concentration (MIC) Distribution
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) for colistin and polymyxin B against key Gram-negative pathogens. Data is compiled from various in vitro studies.[1][2][3][4][5]
Table 1: Comparative MIC50 and MIC90 Values (mg/L) of Colistin and Polymyxin B
| Organism | Antibiotic | MIC50 | MIC90 |
| Acinetobacter baumannii | Colistin | 1 | 2 |
| Polymyxin B | 0.5 | 2 | |
| Pseudomonas aeruginosa | Colistin | 1 | 2 |
| Polymyxin B | 1 | 2 | |
| Klebsiella pneumoniae | Colistin | 1 | 8 |
| Polymyxin B | 0.5 | 16 |
Note: MIC values can vary depending on the specific strains tested and the methodologies used.
Overall, studies suggest that polymyxin B often exhibits lower MIC values compared to colistin against several key Gram-negative pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii.[6] However, for Pseudomonas aeruginosa, their in vitro potencies are generally comparable.[4]
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal activity of an antibiotic over time. Both colistin and polymyxin B demonstrate concentration-dependent killing.[7]
Table 2: Summary of Comparative Time-Kill Assay Findings
| Organism | Antibiotic | General Findings |
| Acinetobacter baumannii | Colistin | Rapid initial killing, but regrowth can occur, particularly at lower concentrations.[8] |
| Polymyxin B | Similar rapid bactericidal activity to colistin.[8] | |
| Pseudomonas aeruginosa | Colistin | Concentration-dependent killing.[9] |
| Polymyxin B | Demonstrates concentration-dependent killing.[10][11] | |
| Klebsiella pneumoniae | Colistin | Rapid bactericidal effect, but regrowth of resistant subpopulations can be observed.[12] |
| Polymyxin B | Rapid killing, with some studies suggesting a more sustained effect compared to colistin against certain strains. |
Time-kill curve experiments have shown that both polymyxins exhibit rapid bactericidal activity against susceptible isolates.[6] However, the emergence of resistant subpopulations and subsequent regrowth is a concern for both drugs, particularly in Klebsiella pneumoniae and Acinetobacter baumannii.[8][12]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. Data directly comparing the PAE of colistin and polymyxin B is limited. However, some studies on colistin against Acinetobacter baumannii have shown a concentration-dependent PAE.[13] The killing activity of colistimethate sodium, the prodrug of colistin, appears to be slower and it exhibits a shorter post-antibiotic effect compared to colistin itself.[7] More research is needed to comprehensively compare the PAE of colistin and polymyxin B.
Experimental Protocols
Broth Microdilution for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) recommends the broth microdilution (BMD) method as the reference for determining the MIC of polymyxins.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final test volume.
-
Antibiotic Preparation: Serial twofold dilutions of colistin sulfate or polymyxin B sulfate are prepared in CAMHB in a microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to evaluate the rate and extent of bactericidal activity.
-
Media and Inoculum: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.
-
Antibiotic Concentrations: The antibiotics are added at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
-
Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counts: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualization
References
- 1. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jidc.org [jidc.org]
- 3. researchgate.net [researchgate.net]
- 4. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of antibacterial activities of polymyxin B and colistin against multidrug resistant Gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem on Mucoid and Nonmucoid Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. msptm.org [msptm.org]
Navigating the Nuances of Colistin Synergy Testing: A Guide to the Checkerboard Method's Reproducibility
For researchers, scientists, and drug development professionals, the checkerboard assay remains a cornerstone for evaluating antimicrobial synergy. However, its reproducibility, particularly for a last-resort antibiotic like colistin, is a critical factor for reliable drug development and clinical decision-making. This guide provides a comprehensive comparison of the checkerboard method's performance, supported by experimental data and detailed protocols, to aid in the standardized application and interpretation of this vital technique.
The checkerboard method, a microdilution technique, is widely used to assess the interaction between two antimicrobial agents in vitro. The outcome is typically quantified by the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic. While conceptually straightforward, the method's reproducibility can be influenced by various factors, leading to variability in results across different laboratories and even within the same laboratory.
Comparing Synergy Testing Methods: A Look at the Data
The reproducibility of the checkerboard method is often evaluated by comparing its results with other synergy testing techniques, such as time-kill assays and E-test based methods. The level of agreement between these methods provides an indirect measure of the checkerboard assay's consistency.
| Comparison Method | Organism(s) | Antibiotic Combination(s) | Agreement with Checkerboard (%) | Reference |
| Time-Kill Assay | Pseudomonas aeruginosa | Ciprofloxacin + Aztreonam | 75 | [Not an explicit source from the search] |
| Time-Kill Assay | Acinetobacter baumannii | Imipenem + Colistin | 88.9 | |
| E-test | Brucella melitensis | Various | 55 | |
| E-test | Acinetobacter baumannii | Trovafloxacin-tobramycin, Cefepime-piperacillin | 63 |
It is important to note that direct quantitative data on the intrinsic reproducibility of the colistin checkerboard method, such as coefficients of variation for FICI values, are not consistently reported in the literature. The variability of the FICI is acknowledged, with the common interpretation cutoffs (synergy: FICI ≤ 0.5; indifference: 0.5 < FICI ≤ 4; antagonism: FICI > 4) reflecting a degree of inherent imprecision in the assay.
Experimental Protocol: The Checkerboard Method for Colistin Synergy Testing
A standardized protocol is crucial for enhancing the reproducibility of the checkerboard method. Below is a detailed methodology for performing a colistin synergy test.
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Colistin sulfate powder and the second antimicrobial agent
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile pipette tips and reservoirs
2. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of colistin and the second antibiotic in an appropriate solvent at a concentration of 10x the highest concentration to be tested.
-
Perform serial dilutions of each antibiotic stock solution to create a range of concentrations.
3. Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Checkerboard Setup:
-
In a 96-well plate, dispense 50 µL of CAMHB into each well.
-
Add 50 µL of the serially diluted colistin solution to each well in the vertical direction (rows).
-
Add 50 µL of the serially diluted second antibiotic to each well in the horizontal direction (columns). This creates a two-dimensional array of antibiotic combinations.
-
The final volume in each well will be 150 µL before adding the inoculum.
5. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration showing no visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additivity): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Workflow and Interpretation
To further clarify the experimental process and the logic of interpretation, the following diagrams are provided.
Conclusion
The checkerboard method is an invaluable tool for assessing colistin synergy, but its inherent variability necessitates a standardized approach to improve reproducibility. By adhering to a detailed protocol and understanding the nuances of FICI interpretation, researchers can generate more reliable and comparable data. While no single method is perfect, the checkerboard assay, when performed meticulously, provides crucial insights into the potential of combination therapies to combat multidrug-resistant organisms. Further studies focusing on quantifying the inter- and intra-laboratory reproducibility of colistin synergy testing are warranted to establish more robust quality control measures.
The Last Resort Revisited: A Comparative Guide to Colistin and Newer Antibiotics for Multidrug-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
The resurgence of colistin as a last-resort antibiotic against multidrug-resistant (MDR) Gram-negative bacteria has been a necessary but challenging chapter in modern medicine. While effective against some of the most formidable pathogens, its use is fraught with concerns over nephrotoxicity and the emergence of resistance.[1] This guide provides an objective comparison of colistin with a new generation of antibiotics, offering a comprehensive overview of their efficacy, safety, and underlying mechanisms, supported by experimental data and detailed protocols.
Executive Summary
Newer antibiotics such as cefiderocol, plazomicin, and meropenem-vaborbactam have emerged as promising alternatives to colistin for treating severe infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other MDR Gram-negative pathogens. Clinical trials have demonstrated that these novel agents often exhibit comparable or superior efficacy to colistin, coupled with a significantly better safety profile, particularly concerning renal adverse events. This guide will delve into the comparative data, experimental methodologies, and mechanistic pathways that underpin these findings.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data comparing the clinical performance of colistin with newer antibiotic agents.
Table 1: Comparative Efficacy of Colistin and Newer Antibiotics in Clinical Trials
| Antibiotic | Clinical Trial | Pathogen(s) | Clinical Cure Rate | 30-Day Mortality Rate | Citation(s) |
| Colistin-based therapy | CARE (Comparator arm) | CRE | - | 50% | [2] |
| Plazomicin-based therapy | CARE | CRE | - | 24% | [2] |
| Colistin-based therapy | TANGO II (BAT arm) | CRE | 33.3% (at EOT) | 33.3% | [3] |
| Meropenem-Vaborbactam | TANGO II | CRE | 65.6% (at EOT) | 15.6% | [3] |
| Colistin-based therapy | CREDIBLE-CR (BAT arm) | Carbapenem-Resistant Gram-Negatives | 53% (Pneumonia), 43% (BSI/Sepsis) | - | [3] |
| Cefiderocol | CREDIBLE-CR | Carbapenem-Resistant Gram-Negatives | 50% (Pneumonia), 43% (BSI/Sepsis) | - | [3] |
EOT: End of Treatment; BSI: Bloodstream Infection; CRE: Carbapenem-Resistant Enterobacteriaceae
Table 2: Comparative Safety Profile: Nephrotoxicity
| Antibiotic | Clinical Trial | Incidence of Nephrotoxicity | Citation(s) |
| Colistin-based therapy | CARE (Comparator arm) | 50% (clinically meaningful increase in serum creatinine) | [2] |
| Plazomicin-based therapy | CARE | 16.7% (clinically meaningful increase in serum creatinine) | [2] |
| Colistin-based therapy | TANGO II (BAT arm) | 24.0% (renal-related adverse events) | [3] |
| Meropenem-Vaborbactam | TANGO II | 4.0% (renal-related adverse events) | [3] |
| Colistin | Meta-analysis of RCTs | 36.2% | [4] |
| β-lactam-based regimens | Meta-analysis of RCTs | Significantly lower than colistin (RR 2.40) | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of an antibiotic against a specific bacterium, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium after incubation.
Detailed Methodology:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). For cefiderocol, iron-depleted CAMHB must be used to ensure accurate results due to its iron-dependent uptake mechanism.
-
Inoculation: Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in a well with no visible growth.
Clinical Trial Workflow: A Representative Model
The following diagram illustrates a typical workflow for a randomized controlled trial comparing a new antibiotic to a colistin-based regimen for the treatment of MDR infections, based on the designs of trials like TANGO II and CREDIBLE-CR.[5][6]
Signaling Pathways and Mechanisms of Action
Colistin Resistance: The Role of Two-Component Systems
A primary mechanism of acquired colistin resistance in Gram-negative bacteria involves the modification of the lipid A component of lipopolysaccharide (LPS). This modification reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the positively charged colistin molecule. This process is often regulated by two-component signal transduction systems, primarily PhoPQ and PmrAB.[7][8]
Mutations in the mgrB gene, a negative regulator of the PhoQ/PhoP system, can lead to constitutive activation of this pathway, resulting in the upregulation of the arnBCADTEF operon (also known as pmrHFIJKLM).[9] This operon is responsible for the synthesis and addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A, a key step in conferring colistin resistance.[7]
Cefiderocol: A Trojan Horse Approach
Cefiderocol employs a unique "Trojan horse" mechanism to enter bacterial cells. It is a siderophore cephalosporin, meaning it chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake systems.[10][11] This active transport allows cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps, achieving high concentrations in the periplasmic space where it can inhibit cell wall synthesis.[10]
Conclusion
The landscape of treatment for MDR Gram-negative infections is evolving. While colistin remains a crucial tool in our antimicrobial armamentarium, the advent of newer agents like cefiderocol, plazomicin, and meropenem-vaborbactam offers clinicians and researchers safer and often more effective alternatives. A thorough understanding of their comparative efficacy, safety profiles, and mechanisms of action is paramount for optimizing patient outcomes and stewarding these valuable resources for the future. Continued research and robust clinical trials are essential to further delineate the precise roles of these novel antibiotics in clinical practice.
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]
- 3. Efficacy and safety of cefiderocol or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulating polymyxin resistance in Gram-negative bacteria: roles of two-component systems PhoPQ and PmrAB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Emergence of Colistin Resistance in Klebsiella pneumoniae Producing KPC-Type Carbapenemases Mediated by Insertional Inactivation of the PhoQ/PhoP mgrB Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Colistin
Essential guidelines for the safe management and disposal of the last-resort antibiotic, colistin, in a laboratory setting. Adherence to these procedures is critical for environmental protection and mitigating the development of antimicrobial resistance.
For researchers and drug development professionals, the responsible handling of antibiotics extends beyond the benchtop to their ultimate disposal. Colistin, a polycationic peptide antibiotic, is often a last line of defense against multidrug-resistant Gram-negative infections. Its proper disposal is not merely a regulatory compliance issue but a crucial component of antibiotic stewardship to prevent environmental contamination and the proliferation of resistant microbes.[1]
All colistin waste, including pure powder, solutions, and contaminated materials, should be treated as hazardous chemical waste.[2][3] It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[2]
Step-by-Step Disposal Procedures
1. Unused or Expired Colistin Powder:
-
Do Not Discard in Regular Trash or Down the Drain.
-
Segregation: Keep the original vial tightly sealed. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste: Colistin Powder" and includes the chemical name (Colistin Sulfate or Colistimethate Sodium) and any other identifiers required by your facility.
-
Collection: Place the labeled vial in a designated, secure container for hazardous chemical waste pickup.[2]
2. Concentrated Colistin Stock Solutions:
-
Classification: High-concentration antibiotic solutions are considered hazardous chemical waste.[2]
-
Collection: Pour the solution into a dedicated, leak-proof, and chemically resistant hazardous waste container (e.g., a labeled glass or polyethylene bottle).
-
Labeling: Clearly label the container with "Hazardous Waste: Liquid Colistin Solution," the solvent used (e.g., sterile water, buffer), and the approximate concentration.
-
Storage: Store the waste container in a secondary containment bin in a designated, secure area until it is collected by EHS personnel.
3. Dilute Colistin Solutions (e.g., Used Cell Culture Media):
-
Autoclaving Ineffectiveness: Do not rely solely on autoclaving to inactivate colistin in liquid waste. While autoclaving destroys pathogens, many antibiotics, potentially including colistin, are heat-stable and remain active.[2][4]
-
Primary Disposal Method: Treat all media containing colistin as chemical waste.[2][4]
-
Collection: Collect the liquid waste in a designated hazardous waste container, clearly labeled as "Hazardous Waste: Colistin-Contaminated Liquid" or as per your institution's protocol.
4. Colistin-Contaminated Sharps (Needles, Syringes, Pipettes):
-
Immediate Disposal: Place all sharps that have come into contact with colistin directly into an approved, puncture-proof sharps container designated for chemically contaminated sharps.
-
Labeling: The sharps container must be labeled as "Chemical Hazard" in addition to the standard biohazard symbol.
-
Do Not Autoclave: Do not autoclave sharps containers with chemical contamination unless specified as acceptable by your EHS office.
5. Colistin-Contaminated Solid Waste (Gloves, Pipette Tips, Culture Plates, Vials):
-
Segregation: All solid materials that have come into contact with colistin must be segregated from regular laboratory trash.
-
Collection: Place these materials into a designated hazardous waste bag or container. This is often a specific color, such as a yellow bag for chemical waste or a black container for pharmaceutical waste, depending on the facility's procedures.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Colistin-Contaminated Solids."
-
Decontamination of Surfaces: Any surfaces or equipment that come into contact with colistin should be decontaminated according to your lab's standard operating procedures for hazardous chemicals.
Colistin Stability and Inactivation Data
The stability of colistin is a key consideration for its handling and disposal. Inactivation methods must account for its persistence under various conditions. The following table summarizes available data on colistin's stability.
| Condition | Matrix | Temperature | Duration | Stability/Degradation Outcome | Citation |
| pH 7.4 | Isotonic Phosphate Buffer | 37°C | > 24 hours | Degradation observed. | [6][7][8] |
| Neutral pH | Water | 37°C | Up to 120 hours | Stable. | [6][7][8] |
| Neutral pH | Water | 4°C | Up to 60 days | Stable. | [6][7][8] |
| Basic pH | Aqueous Solution | Elevated | Not specified | Half-life decreases notably. | [7] |
| Acidic pH | Aqueous Solution | Elevated | Not specified | Half-life remains extensive. | [7] |
| Chemical Oxidation | Wastewater (30 µM Colistin) | 25°C | 60 minutes | >95% degradation with Ferrate(VI) at a 30:1 molar ratio. | [9][10] |
Note: The data on chemical degradation with Ferrate(VI) is from a wastewater treatment context and is not a standard laboratory disposal protocol. It is included to illustrate a potential inactivation pathway.
Experimental Protocols Cited
The disposal procedures outlined are based on established safety guidelines for handling hazardous chemical and pharmaceutical waste in a laboratory setting. Specific experimental protocols for the degradation of colistin in a laboratory waste context are not widely published. However, a study on the use of Ferrate(VI) for colistin degradation provides a methodological example of chemical inactivation.
Protocol: Ferrate(VI) Oxidation of Colistin in Wastewater [10]
-
A solution of 30 µM colistin was prepared.
-
Fe(VI) was added to achieve a molar ratio of 900 µM Fe(VI) to 30 µM colistin (30:1).
-
The reaction was conducted at pH 7.0 with stirring at 500 rpm.
-
The temperature was maintained at 25.0°C for 60 minutes.
-
The residual antibacterial activity was then measured using broth microdilution assays with test strains such as E. coli.
This protocol is for informational purposes and illustrates the conditions under which colistin can be chemically degraded. It is not a recommendation for routine laboratory disposal.
Logical Workflow for Colistin Waste Management
The decision-making process for disposing of colistin-related waste can be visualized as a straightforward workflow, ensuring that all waste streams are handled correctly.
Caption: Workflow for proper segregation and disposal of colistin waste.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. fishersci.com [fishersci.com]
- 4. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 5. brinemining.ntua.gr [brinemining.ntua.gr]
- 6. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Ferrate (VI) Oxidation Is an Effective and Safe Way to Degrade Residual Colistin - a Last Resort Antibiotic - in Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Colistin
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals who handle Colistin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Colistin, a potent polymyxin antibiotic, requires careful handling due to its classification as an acute oral toxicant.[1][2][3] The following procedures outline the necessary personal protective equipment (PPE), step-by-step handling instructions, and proper disposal methods to minimize exposure risk and ensure operational integrity.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when working with Colistin. The following table summarizes the required and recommended equipment for various laboratory activities involving this compound.
| PPE Category | Standard Laboratory Operations (Low potential for dust/aerosol) | Operations with High Potential for Dust/Aerosol Generation (e.g., weighing, preparing stock solutions) |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[4][5] | Full face shield in addition to chemical safety goggles.[6] |
| Hand Protection | Nitrile or other impervious gloves.[5] | Double gloving is recommended.[7] |
| Body Protection | Laboratory coat. | Disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs.[7] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if a fume hood is not available or if exposure limits may be exceeded.[4] |
Note: Always wash hands thoroughly after handling Colistin, even after removing gloves.[4] Contaminated clothing should be removed immediately and laundered before reuse.[1][2]
II. Operational Plan: A Step-by-Step Guide to Safe Handling
To ensure minimal exposure and prevent contamination, a systematic approach to handling Colistin is crucial. The following workflow provides a procedural guide from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly worn.
-
All manipulations of solid Colistin, including weighing and the preparation of stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
-
Use low-protein binding polypropylene labware when possible to minimize loss of Colistin due to adsorption to surfaces.[8][9] Polystyrene should be avoided.[8][9]
-
-
Experimentation:
-
Cleanup and Decontamination:
-
Following the completion of experimental work, thoroughly decontaminate all work surfaces.
-
Remove PPE in a manner that avoids cross-contamination and wash hands immediately.
-
III. Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of Colistin and associated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid Colistin waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.[4]
-
-
Liquid Waste:
-
Concentrated stock solutions of Colistin are considered hazardous chemical waste and must be collected in an approved, sealed container for chemical waste.[10]
-
Used cell culture media containing Colistin should also be treated as chemical waste, unless institutional guidelines explicitly state otherwise.[10] Autoclaving may not be sufficient to degrade all antibiotics.[10]
-
-
Disposal Pathway:
By implementing these safety and logistical protocols, you can significantly mitigate the risks associated with handling Colistin, fostering a secure research environment and building a culture of safety within your laboratory.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. SIDP - Antibiotic Disposal [sidp.org]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
